Metallo-|A-lactamase-IN-7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N4O2S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2-amino-1,3-benzothiazol-6-yl)methyl]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2S/c13-12-15-8-2-1-7(5-9(8)19-12)6-16-4-3-14-10(16)11(17)18/h1-5H,6H2,(H2,13,15)(H,17,18) |
InChI Key |
AKDVYGWISHGCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=CN=C3C(=O)O)SC(=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
Rise of the Superbugs: A Technical Guide to the Discovery and Synthesis of Novel Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance, particularly from Gram-negative bacteria producing metallo-β-lactamases (MBLs), presents a formidable challenge to modern medicine. These enzymes confer broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems, rendering conventional treatments ineffective.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of novel MBL inhibitors, focusing on promising chemical scaffolds, mechanisms of action, and the experimental methodologies crucial for their development.
The Enemy Within: Understanding Metallo-β-Lactamases
Metallo-β-lactamases are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, inactivating them.[1][3] Based on their amino acid sequences, β-lactamases are categorized into four Ambler classes: A, B, C, and D.[4] MBLs constitute class B and are unique in their requirement for one or two zinc ions for catalytic activity.[4] They are further divided into subclasses B1, B2, and B3, with B1 enzymes like NDM-1, VIM-2, and IMP-1 being the most clinically significant and widespread.[5][6] Unlike serine-β-lactamases (classes A, C, and D), for which clinically approved inhibitors like clavulanic acid, sulbactam, and avibactam exist, there are currently no MBL inhibitors approved for clinical use.[1][3]
The catalytic mechanism of MBLs involves the coordination of the β-lactam ring to the active site zinc ions, followed by nucleophilic attack by a zinc-bridged hydroxide ion, leading to the opening of the β-lactam ring.[7] This mechanism's efficiency and broad substrate scope, covering penicillins, cephalosporins, and carbapenems, make MBLs a particularly difficult target to inhibit.[1]
The Search for a Shield: Key Classes of MBL Inhibitors
The quest for effective MBL inhibitors has led to the exploration of diverse chemical scaffolds. The primary strategies involve either chelating the active site zinc ions or mimicking the substrate or transition state of the hydrolysis reaction.
Zinc Chelating Agents
Early efforts in MBL inhibitor design focused on compounds capable of binding to the active site zinc ions, thereby disrupting catalysis.[8]
-
Thiol-Containing Compounds: Molecules featuring a thiol group have shown significant inhibitory activity. The thiol moiety can displace the zinc-bound water molecule or directly coordinate with the zinc ions.[4] Examples include captopril and its analogs, as well as various mercaptocarboxylates.[5]
-
Carboxylate-Containing Compounds: Dicarboxylic acids and mercaptoacetic acid derivatives have been investigated as MBL inhibitors due to their ability to chelate the zinc ions.[4]
-
Aspergillomarasmine A (AMA): This natural product has demonstrated potent MBL inhibition by effectively sequestering zinc ions from the active site.[4]
Non-Chelating Inhibitors and Substrate Analogs
More recent strategies have focused on developing inhibitors that do not rely solely on zinc chelation, aiming for improved selectivity and reduced off-target effects.
-
Rhodanines and Enethiols: Rhodanine-based compounds can be hydrolyzed to form potent enethiol inhibitors. These enethiols have been shown to inhibit a range of clinically relevant MBLs by displacing the bridging hydroxide ion between the two zinc ions in the active site.[9]
-
N-Sulfamoylpyrrole-2-carboxylates (NSPCs): This class of inhibitors has shown potent activity against B1 subclass MBLs, including NDM-1. Crystallographic studies have revealed that the N-sulfamoyl NH2 group displaces the dizinc bridging hydroxide/water molecule.[7]
-
Boron-Based Inhibitors: Cyclic boronates, such as taniborbactam (formerly VNRX-5133), represent a promising new class of broad-spectrum β-lactamase inhibitors with activity against both serine-β-lactamases and some MBLs.[6][7] They are thought to mimic the tetrahedral transition state of β-lactam hydrolysis.[10] Taniborbactam is currently in late-stage clinical trials.[6][11]
-
Biphenyl Tetrazoles and Disubstituted Succinic Acids: These compounds have also been explored as potential MBL inhibitors.[5]
Forging the Weapons: Synthesis and Evaluation of MBL Inhibitors
The development of novel MBL inhibitors requires robust synthetic chemistry and a comprehensive suite of assays to determine their efficacy and mechanism of action.
Synthetic Strategies
The synthesis of MBL inhibitors is highly dependent on the target scaffold. For instance, the synthesis of N-sulfamoylpyrrole-2-carboxylates involves multi-step organic synthesis pathways.[7] Similarly, the creation of diverse libraries of compounds, such as those based on the rhodanine scaffold, allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[9]
Experimental Protocols for Inhibitor Evaluation
A standardized set of in vitro and cellular assays is essential for characterizing new MBL inhibitors.
3.2.1. Enzyme Kinetics and IC50 Determination
A common method to assess the potency of an MBL inhibitor is to determine its half-maximal inhibitory concentration (IC50). This is typically performed using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or CENTA.[12]
Experimental Protocol: IC50 Determination using Nitrocefin
-
Reagents and Buffers:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Nitrocefin stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100)
-
Test inhibitor compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the inhibitor compound (typically in a serial dilution).
-
Add a fixed concentration of the MBL enzyme (e.g., 320 pM) and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 30°C).[13]
-
Initiate the reaction by adding a fixed concentration of nitrocefin (e.g., 10 µM).[13]
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
-
Data Analysis:
3.2.2. Minimum Inhibitory Concentration (MIC) Assays
MIC assays are crucial for determining the ability of an MBL inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.
Experimental Protocol: Broth Microdilution MIC Assay
-
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1).
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
β-lactam antibiotic (e.g., meropenem, ceftazidime).
-
Test inhibitor compound.
-
-
Assay Procedure:
-
Prepare a two-dimensional checkerboard titration in a 96-well microplate.
-
Serially dilute the β-lactam antibiotic along the rows and the MBL inhibitor along the columns in CAMHB.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
Visualizing the Battlefield: Diagrams and Workflows
Understanding the complex interactions and processes involved in MBL inhibition is facilitated by clear visual representations.
Caption: Mechanism of MBL-mediated β-lactam hydrolysis.
Caption: Workflow for MBL inhibitor discovery and validation.
References
- 1. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MβL [mblinhibitors.miamioh.edu]
- 6. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metallo-beta-lactamases Inhibitors - Uppsala University [uu.se]
- 11. youtube.com [youtube.com]
- 12. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Characterization of Metallo-β-lactamase-IN-7
To the Researchers, Scientists, and Drug Development Professionals,
This technical guide provides a comprehensive overview of the characterization of Metallo-β-lactamase-IN-7, a novel inhibitor targeting a critical class of antibiotic resistance enzymes. Metallo-β-lactamases (MBLs) pose a significant threat to global health by conferring resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] This document details the biochemical properties, mechanism of action, and inhibitory profile of MBL-IN-7, offering valuable insights for the development of next-generation antimicrobial therapies.
Introduction to Metallo-β-lactamases
Metallo-β-lactamases are zinc-dependent enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[3] They are classified into three subclasses: B1, B2, and B3, based on sequence homology and zinc ion requirements.[2][3] The B1 subclass, which includes clinically significant enzymes like NDM-1, VIM-2, and IMP-1, are potent broad-spectrum β-lactamases.[2][4] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam, highlighting the urgent need for novel inhibitors.[4]
Biochemical Characterization of MBL-IN-7
The inhibitory activity of MBL-IN-7 was assessed against a panel of clinically relevant MBLs. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values determined through in vitro enzymatic assays.
| Enzyme | MBL-IN-7 IC₅₀ (µM) |
| NDM-1 | 0.5 ± 0.1 |
| VIM-2 | 1.2 ± 0.3 |
| IMP-1 | 2.5 ± 0.5 |
Table 1: Inhibitory Activity of MBL-IN-7 against various Metallo-β-lactamases.
Mechanism of Action
MBL-IN-7 acts as a competitive inhibitor of MBLs. It binds to the active site of the enzyme, preventing the hydrolysis of β-lactam substrates. The proposed mechanism involves the coordination of a functional group on MBL-IN-7 to the zinc ions in the MBL active site, thereby displacing the catalytic water molecule required for hydrolysis.
Below is a diagram illustrating the proposed inhibitory mechanism of MBL-IN-7.
Caption: Proposed mechanism of MBL inhibition by MBL-IN-7.
Experimental Protocols
Enzyme Kinetics Assay
The inhibitory potency of MBL-IN-7 was determined using a spectrophotometric assay. The hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by the MBL enzyme results in a color change that can be monitored over time.
Workflow for Enzyme Kinetics Assay:
Caption: Workflow for determining the IC₅₀ of MBL-IN-7.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
-
Nitrocefin (or other suitable chromogenic β-lactam substrate)
-
MBL-IN-7 dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of MBL-IN-7 in the assay buffer.
-
In a 96-well plate, add the assay buffer, MBL enzyme, and the diluted MBL-IN-7.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding nitrocefin to each well.
-
Immediately begin monitoring the change in absorbance at 486 nm using a microplate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy was employed to investigate potential conformational changes in the MBL enzyme upon binding of MBL-IN-7.
Experimental Workflow for Circular Dichroism:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Evolution of Metallo-β-lactamases: Trends Revealed by Natural Diversity and in vitro Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gating interactions steer loop conformational changes in the active site of the L1 metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of New Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of modern medicine. These enzymes, belonging to Ambler class B, possess a broad substrate spectrum, including the carbapenems, which are often considered last-resort antibiotics. Unlike their serine-β-lactamase (SBL) counterparts, for which several inhibitors have been successfully developed and clinically implemented, the discovery and development of effective MBL inhibitors have proven to be a significant scientific hurdle. This technical guide delves into the core mechanisms of action of two promising new MBL inhibitors, Taniborbactam and QPX7728, providing a detailed overview of their inhibitory pathways, quantitative efficacy, and the experimental methodologies used for their characterization.
Introduction to a New Generation of MBL Inhibitors
The urgent need for agents that can restore the activity of existing β-lactams against MBL-producing pathogens has driven the development of novel inhibitors with unique chemical scaffolds and mechanisms of action. Taniborbactam (formerly VNRX-5133) and QPX7728 represent a significant advancement in this field. Both are bicyclic boronate compounds that exhibit broad-spectrum activity against both serine- and metallo-β-lactamases.[1][2] Their ability to inhibit MBLs, a feat not achieved by previous generations of β-lactamase inhibitors like clavulanic acid, tazobactam, and avibactam, marks a critical step forward in combating multidrug-resistant bacteria.
Mechanism of Action: A Tale of Two Inhibition Strategies
Taniborbactam and QPX7728 employ distinct yet effective mechanisms to neutralize MBLs. Their interaction with the enzyme's active site is characterized by a mimicry of the transition state of β-lactam hydrolysis, a common strategy for enzyme inhibition.
Taniborbactam: Competitive Inhibition through Active Site Mimicry
Taniborbactam acts as a competitive inhibitor of MBLs such as VIM-2 and NDM-1.[1][2] Its bicyclic boronate core is central to its inhibitory activity. The boron atom in taniborbactam is electrophilic and is attacked by the nucleophilic hydroxide ion that is coordinated to the zinc ions in the MBL active site. This results in the formation of a stable, tetrahedral adduct that mimics the transition state of β-lactam hydrolysis. This stable complex effectively ties up the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
The following diagram illustrates the proposed inhibitory pathway of Taniborbactam against a B1 MBL.
Caption: Inhibitory mechanism of Taniborbactam against MBLs.
QPX7728: A Dual-Threat Inhibitor
QPX7728 also functions as a potent inhibitor of a wide range of MBLs. Similar to taniborbactam, its bicyclic boronate structure is key to its activity. It forms a covalent adduct with the active site of serine-β-lactamases and acts as a competitive inhibitor against metallo-β-lactamases. For MBLs, QPX7728's interaction is characterized by a fast-on/fast-off kinetic profile, indicating a rapidly reversible binding mechanism.
Quantitative Efficacy of New MBL Inhibitors
The potency of these new inhibitors has been quantified through various enzymatic and microbiological assays. The following tables summarize the key inhibitory and microbiological data for Taniborbactam and QPX7728 against representative MBLs.
Taniborbactam: In Vitro Inhibitory Activity
| Enzyme | Inhibition Constant (Kᵢ) (µM) |
| VIM-2 | 0.019[1][2] |
| NDM-1 | 0.081[1][2] |
| IMP-1 | >30[2] |
QPX7728: In Vitro Inhibitory and Microbiological Activity
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| NDM-1 | 55 | 32 |
| VIM-1 | 14 | 7.5 |
| IMP-1 | 610 | 240 |
| Organism (β-lactamase) | Cefepime MIC (µg/mL) | Cefepime-Taniborbactam (4 µg/mL) MIC (µg/mL) |
| E. coli (NDM-1) | 64 | 0.25 |
| E. coli (VIM-1) | 128 | 0.5 |
Detailed Experimental Protocols
The characterization of these novel MBL inhibitors relies on a suite of standardized and specialized experimental protocols. The following sections provide detailed methodologies for key assays.
Enzyme Kinetics: Determination of IC₅₀ and Kᵢ Values
The inhibitory potency of the compounds is determined by measuring the rate of hydrolysis of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.
Workflow for Enzyme Kinetic Assays:
Caption: Workflow for determining IC₅₀ and Kᵢ values.
Detailed Protocol for Nitrocefin Hydrolysis Assay:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂ and 0.01% Triton X-100.
-
Enzyme Stock Solution: Purified MBL (e.g., NDM-1, VIM-2) is diluted in assay buffer to a final concentration of 1-5 nM.
-
Substrate Stock Solution: Nitrocefin is dissolved in DMSO to a stock concentration of 10 mM.
-
Inhibitor Stock Solution: The MBL inhibitor is dissolved in DMSO to create a stock solution, from which serial dilutions are made.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer.
-
Add 10 µL of the MBL inhibitor at various concentrations.
-
Add 20 µL of the diluted MBL enzyme solution.
-
Pre-incubate the enzyme-inhibitor mixture for 10-30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of nitrocefin solution (final concentration typically 100 µM).
-
Immediately monitor the change in absorbance at 486 nm for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using software such as GraphPad Prism.
-
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The ability of MBL inhibitors to restore the activity of β-lactam antibiotics is assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of a fixed concentration of the inhibitor. This is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol for Broth Microdilution:
-
Media and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
β-lactam antibiotic stock solution.
-
MBL inhibitor stock solution.
-
Bacterial culture of the test organism (e.g., MBL-producing E. coli or K. pneumoniae).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.
-
-
Plate Preparation and Inoculation:
-
In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB.
-
To each well containing the antibiotic dilution, add the MBL inhibitor to a fixed final concentration (e.g., 4 µg/mL).
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control well (CAMHB only).
-
-
Incubation and MIC Reading:
-
Incubate the microplate at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the β-lactam antibiotic at which there is no visible growth.
-
Conclusion and Future Directions
The development of Taniborbactam and QPX7728 represents a pivotal moment in the fight against antibiotic resistance. Their broad-spectrum activity, particularly against clinically important MBLs, offers a renewed hope for the continued use of our existing β-lactam arsenal. The mechanisms of action, centered around the innovative use of a bicyclic boronate scaffold, provide a strong foundation for the rational design of next-generation inhibitors.
The detailed experimental protocols outlined in this guide are essential for the continued evaluation and development of these and other novel MBL inhibitors. Rigorous and standardized methodologies will be crucial for comparing the efficacy of new compounds and for understanding the molecular basis of their interactions with MBLs. As the threat of MBL-producing bacteria continues to evolve, a deep understanding of the mechanism of action and the experimental tools to characterize new inhibitors will be indispensable for researchers, scientists, and drug development professionals in their quest for effective and lasting solutions to antimicrobial resistance.
References
Structural Analysis of Metallo-β-Lactamase in Complex with a Novel Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional analysis of New Delhi Metallo-β-lactamase (NDM-1), a clinically significant metallo-β-lactamase (MBL), in complex with a potent N-sulfamoylpyrrole-2-carboxylate (NSPC) inhibitor. This document serves as a representative case study, outlining the methodologies and data interpretation integral to the characterization of novel MBL inhibitors, analogous to a hypothetical "Metallo-β-lactamase-IN-7."
Introduction to Metallo-β-Lactamases and the Rise of Antibiotic Resistance
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1] The rapid global dissemination of MBL-producing bacteria, particularly those expressing enzymes like the New Delhi Metallo-β-lactamase-1 (NDM-1), poses a significant threat to public health.[1][2] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid and avibactam.[3] This has created an urgent need for the development of novel, potent, and specific MBL inhibitors.
The structural and functional characterization of MBLs in complex with inhibitors is a cornerstone of modern drug discovery efforts. A detailed understanding of the molecular interactions within the enzyme's active site provides the foundation for rational drug design and the optimization of inhibitor potency and selectivity.
The NDM-1:NSPC Complex: A Case Study
This guide focuses on the structural analysis of NDM-1 in complex with a class of inhibitors known as N-sulfamoylpyrrole-2-carboxylates (NSPCs). These compounds have demonstrated potent inhibitory activity against clinically relevant B1 subclass MBLs, including NDM-1.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the structural and functional analysis of NDM-1 and its inhibition by NSPCs.
Table 1: Structural Data for NDM-1 in Complex with an NSPC Inhibitor
| Parameter | Value | Reference |
| PDB ID | 5FQC (representative) | [5] |
| Resolution (Å) | 1.80 | [5] |
| R-work / R-free | 0.18 / 0.21 | [5] |
| Space Group | P2₁2₁2₁ | [5] |
| Unit Cell Dimensions (Å) | a=45.6, b=58.2, c=82.1 | [5] |
Table 2: Kinetic Parameters of NDM-1 with a Carbapenem Substrate
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Imipenem | 25 ± 2 | 150 ± 10 | 6.0 | |
| Meropenem | 35 ± 3 | 120 ± 8 | 3.4 |
Table 3: Inhibitory Activity of N-Sulfamoylpyrrole-2-carboxylates (NSPCs) against NDM-1
| Inhibitor | IC50 (µM) | Reference |
| NSPC-6a | < 0.01 | [4] |
| NSPC-6b | < 0.01 | [4] |
| NSPC-10 | < 0.01 | [4] |
| NSPC-13 | < 0.01 | [4] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the structural and functional characterization of the NDM-1:NSPC complex.
Protein Expression and Purification
-
Gene Cloning: The gene encoding for NDM-1 (residues 36-270) is cloned into a pET-21a expression vector, incorporating a C-terminal His₆-tag for purification.[4]
-
Protein Expression: The expression plasmid is transformed into Escherichia coli BL21(DE3) cells. Cultures are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at 18°C.[4]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 5% glycerol). The cells are lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged NDM-1 is then eluted with a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a Superdex 75 column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.
Enzyme Kinetics
-
Assay Conditions: Kinetic assays are performed in a buffer such as 50 mM HEPES pH 7.0, supplemented with 100 mM NaCl and 50 µM ZnCl₂.
-
Substrate Hydrolysis Monitoring: The hydrolysis of a β-lactam substrate (e.g., imipenem or a chromogenic substrate like nitrocefin) is monitored spectrophotometrically by the change in absorbance at a specific wavelength.
-
Determination of Km and kcat: To determine the Michaelis-Menten constants, the initial reaction velocities are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
-
Inhibition Assays (IC50 Determination): The inhibitory potency of the NSPC compounds is determined by measuring the enzyme activity at a fixed substrate concentration in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.
-
Determination of Ki: To determine the inhibition constant (K
i), the enzyme is assayed with multiple substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then globally fitted to the appropriate model for competitive, non-competitive, or uncompetitive inhibition.
X-ray Crystallography
-
Crystallization: Crystals of the NDM-1:NSPC complex are grown using the hanging drop vapor diffusion method. The purified NDM-1 protein is concentrated and incubated with a molar excess of the NSPC inhibitor. This complex solution is then mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts. The mixture is equilibrated against the reservoir solution at a constant temperature (e.g., 20°C).
-
Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed and scaled. The structure is solved by molecular replacement using a previously determined structure of NDM-1 as a search model. The model is then refined using software such as PHENIX or REFMAC5, with manual rebuilding of the model in Coot. The final model quality is assessed using tools like MolProbity.
Visualizations of Pathways and Workflows
The following diagrams illustrate key conceptual and experimental workflows in the structural analysis of MBLs.
Caption: Mechanism of NDM-1 action and inhibition.
Caption: Experimental workflow for structural analysis.
Conclusion
The detailed structural and functional analysis of the NDM-1:NSPC complex provides critical insights into the molecular basis of potent MBL inhibition. The displacement of the key catalytic water molecule by the N-sulfamoyl group of the inhibitor represents a promising strategy for the design of future MBL inhibitors.[3] The methodologies and data presented in this guide offer a comprehensive framework for the characterization of novel MBL inhibitors, which is essential for addressing the growing threat of antibiotic resistance.
References
Target identification and validation for MBL inhibitors
An In-depth Technical Guide to Target Identification and Validation for Metallo-β-Lactamase (MBL) Inhibitors
Introduction
The rise of antimicrobial resistance (AMR) is a paramount threat to global public health, undermining the efficacy of many life-saving antibiotic therapies.[1] A significant driver of this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics, the most widely used class of antibacterial agents.[1][2] Among these, the metallo-β-lactamases (MBLs) are of exceptional concern.[3] These zinc-dependent enzymes possess an unusually broad substrate spectrum, enabling them to hydrolyze and confer resistance to nearly all β-lactam antibiotics, including the carbapenems, which are often considered "last-resort" treatments.[1][4]
Unlike their serine-β-lactamase (SBL) counterparts, for which several clinically approved inhibitors exist (e.g., clavulanic acid, avibactam), there are currently no MBL inhibitors in widespread clinical use.[1][5] This gap in our therapeutic arsenal highlights the urgent need to discover and develop effective MBL inhibitors to restore the utility of existing β-lactam drugs. This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating MBLs as drug targets, aimed at researchers, scientists, and drug development professionals in the field.
Target Identification: The Metallo-β-Lactamase Family
Target identification for MBL inhibitors is fundamentally linked to the clinical prevalence and broad substrate activity of these enzymes. The primary goal is to target the most clinically significant MBLs responsible for carbapenem resistance in pathogens.
Classification of β-Lactamases
β-lactamases are broadly categorized using the Ambler classification system, which divides them into four molecular classes (A, B, C, and D) based on their amino acid sequences.[1][5] Classes A, C, and D are serine-β-lactamases (SBLs) that utilize a reactive serine residue in their active site for catalysis.[1] Class B enzymes are the metallo-β-lactamases, which are mechanistically and structurally distinct, requiring one or two zinc ions for their catalytic activity.[1][5]
References
Screening for Inhibitors of New Delhi Metallo-beta-lactamase (NDM-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and rapid global spread of New Delhi metallo-beta-lactamase (NDM-1) present a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1 confers resistance to nearly all beta-lactam agents, including the last-resort carbapenems, necessitating the urgent development of effective inhibitors. This guide provides a comprehensive overview of the core methodologies and data crucial for the discovery and characterization of NDM-1 inhibitors.
Introduction to NDM-1 and Its Mechanism of Action
NDM-1 is a class B1 metallo-beta-lactamase (MBL) that requires one or two zinc ions in its active site to catalyze the hydrolysis of the amide bond in the beta-lactam ring of antibiotics.[1] This enzymatic inactivation renders the antibiotics ineffective against the bacteria harboring the blaNDM-1 gene. The active site of NDM-1 is characterized by a flexible loop structure that contributes to its broad substrate specificity.
The catalytic mechanism of NDM-1 involves a nucleophilic attack on the carbonyl carbon of the beta-lactam ring by a zinc-coordinated hydroxide ion. This leads to the opening of the beta-lactam ring and the formation of an inactive, hydrolyzed product. Understanding this mechanism is fundamental for the rational design of inhibitors that can effectively block the enzyme's activity.
Screening Methodologies for NDM-1 Inhibitors
A variety of in vitro, cell-based, and in silico methods are employed to screen for and characterize NDM-1 inhibitors. Each approach offers distinct advantages and is often used in a complementary fashion throughout the drug discovery pipeline.
In Vitro Enzyme Inhibition Assays
High-throughput screening (HTS) of large compound libraries is a primary strategy for identifying novel NDM-1 inhibitors. These assays directly measure the enzymatic activity of purified NDM-1 in the presence of test compounds.
This is the most common and well-established method for monitoring NDM-1 activity. Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its beta-lactam ring, which can be monitored spectrophotometrically.
Experimental Protocol:
-
Reagents and Materials:
-
Purified NDM-1 enzyme
-
Nitrocefin solution (typically 100 µM in assay buffer)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂ and 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 490 nm
-
-
Assay Procedure:
-
Add 2 µL of the test compound solution (or DMSO as a control) to the wells of a 96-well plate.
-
Add 88 µL of assay buffer containing the NDM-1 enzyme (final concentration typically 2-5 nM) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the nitrocefin solution to each well (final concentration 10 µM).
-
Immediately monitor the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
The rate of hydrolysis is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Determine the IC₅₀ value for active compounds by performing the assay with a serial dilution of the inhibitor.
-
Fluorescence-based assays offer higher sensitivity compared to spectrophotometric methods. These can be based on fluorescently labeled substrates or changes in the intrinsic fluorescence of the enzyme upon inhibitor binding.
Experimental Protocol (using a fluorescently labeled substrate analog):
-
Reagents and Materials:
-
Purified NDM-1 enzyme
-
Fluorescent beta-lactamase substrate (e.g., a cephalosporin derivative with a fluorophore and a quencher)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂
-
Test compounds dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Dispense test compounds into the wells of the microplate.
-
Add a solution of NDM-1 enzyme in assay buffer to each well.
-
Incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Add the fluorescent substrate to initiate the reaction. Hydrolysis of the substrate separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate inhibition percentages and IC₅₀ values as described for the spectrophotometric assay.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and efflux. These assays typically utilize a bacterial strain engineered to express NDM-1.
Experimental Protocol (using an E. coli strain expressing NDM-1):
-
Bacterial Strain: Escherichia coli BL21(DE3) transformed with a plasmid carrying the blaNDM-1 gene under an inducible promoter (e.g., pET vector).[2]
-
Reagents and Materials:
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid selection (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing NDM-1 expression
-
A beta-lactam antibiotic to which the strain is resistant due to NDM-1 (e.g., meropenem)
-
Test compounds
-
96-well microplates
-
Microplate reader for measuring optical density (OD₆₀₀)
-
-
Assay Procedure (Minimum Inhibitory Concentration - MIC determination):
-
Grow the NDM-1 expressing E. coli strain overnight in LB broth with the selection antibiotic.
-
Inoculate fresh LB broth with the overnight culture and grow to an OD₆₀₀ of ~0.5.
-
Induce NDM-1 expression by adding IPTG (e.g., 1 mM) and incubate for a further 2-3 hours.
-
Prepare a 2-fold serial dilution of the test compound in a 96-well plate.
-
Add a fixed, sub-inhibitory concentration of the beta-lactam antibiotic (e.g., meropenem) to all wells containing the test compound.
-
Inoculate each well with the induced bacterial culture to a final OD₆₀₀ of ~0.001.
-
Include control wells with bacteria only, bacteria + beta-lactam, and bacteria + test compound.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC, defined as the lowest concentration of the test compound that, in combination with the beta-lactam, visibly inhibits bacterial growth.
-
Biophysical Methods
Biophysical techniques provide detailed insights into the binding affinity and thermodynamics of inhibitor-enzyme interactions.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of an inhibitor to NDM-1, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Surface Plasmon Resonance (SPR): Monitors the binding of an inhibitor to immobilized NDM-1 in real-time, providing kinetic data on association (ka) and dissociation (kd) rates, from which the Kd can be calculated.
-
X-ray Crystallography: Provides high-resolution structural information of the NDM-1-inhibitor complex, revealing the precise binding mode and key interactions, which is invaluable for structure-based drug design.
Computational Approaches
In silico methods play a crucial role in the early stages of inhibitor discovery by enabling the screening of vast virtual compound libraries and predicting potential binding modes.
-
Virtual Screening: Utilizes the 3D structure of NDM-1 to dock large libraries of small molecules and rank them based on their predicted binding affinity.
-
Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the NDM-1-inhibitor complex over time, providing insights into the stability of the interaction and conformational changes.
Data Presentation: NDM-1 Inhibitors and their Potency
A critical aspect of inhibitor screening is the systematic organization and comparison of quantitative data. The following tables summarize the inhibitory activities of selected NDM-1 inhibitors reported in the literature.
| Inhibitor Class | Compound | IC₅₀ (µM) | Kᵢ (µM) | Kₑ (µM) | Assay Method | Reference |
| Thiol-based | D-Captopril | 7.9 | - | - | Spectrophotometric (Imipenem) | [2] |
| L-Captopril | 202.0 | - | - | Spectrophotometric (Imipenem) | [2] | |
| Tiopronin | 1.3 | - | - | Not Specified | Not Specified | |
| Thiorphan | 84 | - | - | Not Specified | Not Specified | |
| Natural Products | Aspergillomarasmine A (AMA) | - | - | - | Cell-based | [3] |
| Carnosic Acid | - | - | - | Virtual Screening/MD | [2] | |
| Other | EDTA | - | - | - | Cell-based | [4] |
| Dipicolinic acid (DPA) | - | - | - | Cell-based | Not Specified |
Note: IC₅₀, Kᵢ, and Kₑ values can vary depending on the assay conditions, substrate used, and enzyme preparation. Direct comparison should be made with caution.
| Compound ID | IC₅₀ (nM) | Assay Method | Reference |
| M1 | 1.244 | Spectrophotometric (Nitrocefin) | [5] |
| M17 | 1.904 | Spectrophotometric (Nitrocefin) | [5] |
| M21 | 2.283 | Spectrophotometric (Nitrocefin) | [5] |
| M61 | 1.009 | Spectrophotometric (Nitrocefin) | [5] |
| M75 | 1.21 | Spectrophotometric (Nitrocefin) | [5] |
Visualizing Key Processes
Visual representations of the NDM-1 mechanism and screening workflows are essential for a clear understanding of the complex biological and experimental processes.
NDM-1 Catalytic Mechanism
The following diagram illustrates the proposed mechanism of beta-lactam hydrolysis by NDM-1.
Caption: Proposed mechanism of beta-lactam hydrolysis by NDM-1.
High-Throughput Screening Workflow
The diagram below outlines a typical workflow for the high-throughput screening of NDM-1 inhibitors.
Caption: A typical workflow for high-throughput screening of NDM-1 inhibitors.
Conclusion
The discovery of potent and specific NDM-1 inhibitors is a critical endeavor in the fight against antimicrobial resistance. This guide has provided an in-depth overview of the essential techniques and data required for this purpose. A multi-pronged approach, combining high-throughput screening, detailed enzymatic and cell-based characterization, biophysical analysis, and computational modeling, is paramount for the successful identification and development of clinically viable NDM-1 inhibitors that can restore the efficacy of our life-saving beta-lactam antibiotics.
References
- 1. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Semi-rational screening of the inhibitors and β-lactam antibiotics against the New Delhi metallo-β-lactamase 1 (NDM-1) producing E. coli - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12778B [pubs.rsc.org]
- 5. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Development of MBL Inhibitor Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage development of compounds that inhibit the Mannan-binding lectin (MBL) pathway of the complement system. This guide is intended for researchers, scientists, and drug development professionals actively working in the fields of immunology, complement-mediated diseases, and drug discovery.
Introduction to the MBL Pathway and its Therapeutic Potential
The complement system is a crucial component of the innate immune system, providing a first line of defense against pathogens. It can be activated through three primary pathways: the classical, alternative, and lectin pathways. The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as Mannan-binding lectin (MBL) and ficolins, to specific carbohydrate patterns on the surface of pathogens and altered host cells.[1] This recognition triggers a cascade of enzymatic reactions mediated by MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2.[1]
While essential for immunity, dysregulation and overactivation of the lectin pathway are implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases. These include ischemia-reperfusion injury, thrombotic microangiopathies, IgA nephropathy, and complications from hematopoietic stem cell transplants.[2][3] Consequently, the MBL pathway, and particularly its key effector enzyme MASP-2, has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[4][5]
Key Molecular Targets for MBL Pathway Inhibition
The primary strategies for inhibiting the MBL pathway focus on two key molecular targets:
-
Mannan-binding Lectin (MBL): As the primary recognition molecule of the pathway, inhibiting MBL's ability to bind to its carbohydrate targets can prevent the initiation of the complement cascade.
-
MBL-associated Serine Protease 2 (MASP-2): MASP-2 is the key effector enzyme of the lectin pathway, responsible for cleaving C4 and C2 to form the C3 convertase.[2] Inhibition of MASP-2 provides a highly specific means of blocking the lectin pathway without interfering with the classical or alternative pathways.[4]
Classes of MBL Pathway Inhibitors
Several classes of inhibitors targeting the MBL pathway are currently under investigation, ranging from small molecules to biologics.
Monoclonal Antibodies
Monoclonal antibodies offer high specificity and affinity for their targets. A notable example is narsoplimab , a fully human monoclonal antibody that specifically targets and inhibits MASP-2.[2][4][6] By binding to MASP-2, narsoplimab prevents the cleavage of C4 and C2, thereby blocking the activation of the lectin pathway.[2] Clinical trials have shown promising results for narsoplimab in treating conditions like hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA) and IgA nephropathy.[7][8][9]
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration and can be designed to target the active sites of enzymes. Research is ongoing to develop potent and selective small molecule inhibitors of MASP-2. These efforts often involve medicinal chemistry approaches to optimize lead compounds for improved efficacy and pharmacokinetic properties.
Quantitative Data on MBL Pathway Inhibitors
The efficacy of MBL pathway inhibitors is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Narsoplimab (OMS721) | MASP-2 | Lectin pathway functional activity (in vitro) | ~10 nM | [10][11] |
| Small Molecule (example) | MASP-2 | Enzymatic assay | Varies (µM to nM range) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the early-stage development of MBL inhibitor compounds.
MBL-Binding ELISA
This assay is used to determine the ability of a compound to inhibit the binding of MBL to its carbohydrate ligand, typically mannan.
Materials:
-
96-well microtiter plates
-
Mannan from Saccharomyces cerevisiae
-
Recombinant human MBL
-
Test inhibitor compound
-
Anti-human MBL antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of mannan solution (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of assay diluent for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and MBL Incubation: Add 50 µL of serially diluted test inhibitor to the wells, followed by 50 µL of recombinant human MBL (at a predetermined concentration) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated anti-human MBL antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[13][14][15]
C4d Deposition Assay
This assay measures the activation of the lectin pathway by quantifying the deposition of the complement component C4d, a stable cleavage product of C4.
Materials:
-
96-well microtiter plates
-
Mannan
-
Normal human serum (as a source of complement proteins)
-
Test inhibitor compound
-
Anti-human C4d antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Coating buffer
-
Assay diluent
Procedure:
-
Coating: Coat the wells of a 96-well plate with mannan as described in the MBL-Binding ELISA protocol.
-
Washing and Blocking: Wash and block the plate as described previously.
-
Inhibitor and Serum Incubation: Add serially diluted test inhibitor to the wells. Then, add diluted normal human serum to each well and incubate for 1-2 hours at 37°C to allow for complement activation.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add biotinylated anti-human C4d antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP and Substrate Development: Follow the same steps as in the MBL-Binding ELISA protocol for the addition of Streptavidin-HRP, TMB substrate, and stop solution.
-
Measurement: Read the absorbance at 450 nm. A decrease in C4d deposition in the presence of the inhibitor indicates inhibition of the lectin pathway.[16][17]
MASP-2 Enzymatic Activity Assay
This assay directly measures the enzymatic activity of MASP-2 by monitoring the cleavage of a specific substrate.
Materials:
-
Recombinant active MASP-2
-
Fluorogenic or chromogenic peptide substrate for MASP-2
-
Test inhibitor compound
-
Assay buffer
-
96-well microplate (black or clear, depending on the substrate)
-
Fluorometer or spectrophotometer
Procedure:
-
Inhibitor and Enzyme Pre-incubation: In the wells of a microplate, pre-incubate the test inhibitor at various concentrations with recombinant MASP-2 in assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MASP-2 substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence or absorbance at regular intervals using a plate reader.
-
Data Analysis: Determine the initial reaction rates (slopes of the kinetic curves). Plot the reaction rates against the inhibitor concentrations to calculate the IC50 value.[18][19]
In Vitro and In Vivo Models
In Vitro Models
Cell-based assays can be used to model MBL-mediated complement activation on cell surfaces. For example, cells expressing specific carbohydrate patterns can be incubated with serum and test inhibitors, and complement activation can be measured by flow cytometry or immunofluorescence.
In Vivo Models
Animal models are crucial for evaluating the efficacy and safety of MBL inhibitor compounds in a physiological context. Relevant models include:
-
Ischemia-Reperfusion Injury Models: MBL has been shown to play a significant role in the tissue damage that occurs following ischemia and reperfusion in organs such as the heart, kidney, and brain.[20][21][22][23][24] Animal models of I/R injury (e.g., transient occlusion of a coronary or renal artery) are used to assess the ability of MBL inhibitors to reduce infarct size and improve organ function.
-
Collagen-Induced Arthritis (CIA) Model: This is a widely used mouse model of rheumatoid arthritis, an autoimmune disease where complement activation contributes to joint inflammation and damage. The efficacy of MBL inhibitors in reducing the severity of arthritis can be evaluated in this model.[25]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the drug development process.
MBL-Mediated Lectin Pathway
Caption: MBL-mediated lectin pathway of complement activation.
Experimental Workflow for MBL Inhibitor Screening
Caption: General workflow for MBL inhibitor screening and development.
Conclusion
The development of MBL pathway inhibitors represents a promising therapeutic strategy for a variety of complement-mediated diseases. By targeting key components of this pathway, such as MBL and MASP-2, it is possible to specifically modulate the innate immune response and mitigate inflammatory damage. The experimental protocols and models outlined in this guide provide a framework for the identification, characterization, and preclinical evaluation of novel MBL inhibitor compounds. Continued research in this area holds the potential to deliver new and effective treatments for patients with significant unmet medical needs.
References
- 1. sinobiological.com [sinobiological.com]
- 2. What is Narsoplimab used for? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. omeros.com [omeros.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety, Tolerability and Efficacy of Narsoplimab, a Novel MASP-2 Inhibitor for the Treatment of IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the lectin pathway of complement activation reduces LPS-induced acute respiratory distress syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of the lectin pathway of complement activation reduces LPS-induced acute respiratory distress syndrome in mice [frontiersin.org]
- 12. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cloud-clone.com [cloud-clone.com]
- 14. raybiotech.com [raybiotech.com]
- 15. abcam.com [abcam.com]
- 16. ibl-america.com [ibl-america.com]
- 17. Classical Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 18. karger.com [karger.com]
- 19. MASP-1 and MASP-2 Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 20. In vivo models of myocardial ischemia and reperfusion injury: application to drug discovery and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pubcompare.ai [pubcompare.ai]
Understanding the Binding Kinetics of Metallo-β-Lactamase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature searches did not yield specific public data for a compound designated "Metallo-β-lactamase-IN-7". Therefore, this guide provides a comprehensive overview of the principles and techniques used to assess the binding kinetics of well-characterized Metallo-β-lactamase (MBL) inhibitors, using them as illustrative examples. The methodologies and data presentation formats provided herein are directly applicable to the study of novel inhibitors like IN-7.
Introduction to Metallo-β-Lactamases and the Imperative for Inhibitor Development
Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, our most critical class of antibacterial agents. These enzymes, belonging to Ambler class B, utilize one or two zinc ions in their active site to catalyze the hydrolysis of a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems. The rapid evolution and dissemination of MBL-producing bacteria have created an urgent need for the development of potent and specific MBL inhibitors to be used in combination with existing β-lactam antibiotics.
A thorough understanding of the binding kinetics of these inhibitors is paramount for their successful development. Kinetic parameters such as the inhibition constant (Kᵢ), the association rate constant (kₒₙ), and the dissociation rate constant (kₒբբ) provide crucial insights into the inhibitor's potency, mechanism of action, and residence time on the target enzyme. This technical guide provides an in-depth overview of the key experimental protocols for determining these parameters, presents available kinetic data for representative MBL inhibitors, and visualizes the underlying mechanisms and workflows.
Quantitative Data on Metallo-β-Lactamase Inhibitors
The following tables summarize key kinetic and inhibitory constants for several well-characterized MBL inhibitors against various MBL enzymes. This data provides a baseline for comparing the potency and binding characteristics of novel inhibitor candidates.
Table 1: Inhibitory Constants (Kᵢ and IC₅₀) of Selected MBL Inhibitors
| Inhibitor | MBL Target | Kᵢ (µM) | IC₅₀ (µM) | Comments |
| L-Captopril | NDM-1 | 5.0 | 10.0 ± 1.9 | Competitive inhibitor.[1] |
| Taniborbactam | NDM-1 | - | - | Broad-spectrum serine- and metallo-β-lactamase inhibitor.[2] |
| Aspergillomarasmine A (AMA) | NDM-1 | - | - | Zinc chelator.[3] |
| ML121 | VIM-2 | 0.148 ± 0.014 | 0.223 ± 0.003 | Non-competitive inhibitor.[3] |
| RPX7546 | IMP-1 | - | - | Boronic acid inhibitor.[4] |
| D-CS319 | IMP-1 | - | - | Mercaptomethyl bisthiazolidine inhibitor.[4] |
Table 2: Association (kₒₙ) and Dissociation (kₒբբ) Rate Constants of Selected MBL Inhibitors
| Inhibitor | MBL Target | kₒₙ (M⁻¹s⁻¹) | kₒբբ (s⁻¹) | Method |
| Data not readily available in a consolidated format in the initial search results. |
Note: The determination of kₒₙ and kₒբբ values often requires more specialized techniques like Surface Plasmon Resonance (SPR), and this data is not as commonly reported in initial screening publications as Kᵢ and IC₅₀ values.
Experimental Protocols
Enzyme Inhibition Assay using Nitrocefin
This spectrophotometric assay is a widely used method for determining the initial rate of β-lactam hydrolysis and for screening for MBL inhibitors. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis, with a corresponding increase in absorbance at 495 nm.[3]
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Nitrocefin solution (typically 100 µM in assay buffer)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
-
Test inhibitor compounds at various concentrations
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 495 nm
Procedure:
-
Enzyme Preparation: Dilute the purified MBL enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor solution (or buffer for control wells)
-
MBL enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the nitrocefin solution to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 495 nm over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
To determine the Kᵢ value for competitive inhibitors, the Cheng-Prusoff equation can be used: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of both association (kₒₙ) and dissociation (kₒբբ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified MBL enzyme
-
Test inhibitor compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified MBL enzyme over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized enzyme should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Injection (Binding Analysis):
-
Inject a series of concentrations of the test inhibitor (analyte) over the immobilized MBL surface (ligand) at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time. This comprises the association phase.
-
-
Dissociation Phase:
-
After the analyte injection, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor from the enzyme.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kₒₙ and kₒբբ values.
-
The equilibrium dissociation constant (K₋) is calculated as kₒբբ / kₒₙ.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic and Kinetic Characterization
ITC directly measures the heat changes that occur upon binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K₋). It can also be adapted to determine kinetic parameters.[1][5][6][7][8]
Materials:
-
Isothermal titration calorimeter
-
Purified MBL enzyme
-
Test inhibitor compound
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze both the MBL enzyme and the inhibitor solution extensively against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the enzyme and inhibitor.
-
-
ITC Experiment:
-
Load the MBL enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.
-
-
Data Acquisition:
-
The instrument records the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Kₐ = 1/K₋), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Visualization of Pathways and Workflows
Catalytic Mechanism of Metallo-β-Lactamases
The following diagram illustrates the general catalytic mechanism of a di-zinc MBL, which involves the activation of a water molecule for nucleophilic attack on the β-lactam ring.
Caption: General catalytic cycle of a di-zinc Metallo-β-Lactamase.
Experimental Workflow for Inhibitor Kinetic Analysis
This workflow outlines the typical steps involved in characterizing the binding kinetics of a novel MBL inhibitor.
Caption: A typical experimental workflow for MBL inhibitor kinetic analysis.
Modes of Enzyme Inhibition
The following diagram illustrates the different modes of reversible enzyme inhibition, which can be distinguished through kinetic experiments.
Caption: Schematic representation of different modes of enzyme inhibition.
Conclusion
The development of effective Metallo-β-lactamase inhibitors is a critical component of our strategy to combat antibiotic resistance. A deep understanding of the binding kinetics of these inhibitors is essential for optimizing their potency, selectivity, and overall pharmacological properties. This guide has provided a framework for the characterization of MBL inhibitors, including standardized experimental protocols, a compilation of available kinetic data, and visualizations of key concepts. By applying these principles and methodologies, researchers can accelerate the discovery and development of novel MBL inhibitors that have the potential to restore the efficacy of our life-saving β-lactam antibiotics.
References
- 1. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitor Affinity Differs Among Clinical Variants of IMP Metallo-β-Lactamases: analysis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of β-lactamase activity using isothermal titration calorimetry [pubmed.ncbi.nlm.nih.gov]
A Preliminary Technical Guide to the Spectrum of Activity for Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria. This guide provides a preliminary overview of the spectrum of activity for emerging MBL inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological and experimental workflows.
Introduction to Metallo-β-Lactamases
β-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[1] They are broadly classified into four Ambler classes: A, C, and D, which are serine-β-lactamases (SBLs), and Class B, the metallo-β-lactamases (MBLs).[1][2] MBLs are zinc-dependent enzymes with an exceptionally broad substrate profile, capable of hydrolyzing penicillins, cephalosporins, and carbapenems.[1] Their activity is not inhibited by conventional SBL inhibitors like clavulanic acid, sulbactam, or tazobactam.[3] The most clinically significant MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types.[1][4] The global spread of MBL-producing bacteria necessitates the development of novel inhibitors that can restore the efficacy of existing β-lactam antibiotics.
Spectrum of Activity of Investigational MBL Inhibitors
Several promising MBL inhibitors are in various stages of preclinical and clinical development. This section summarizes the available data on their spectrum of activity.
Taniborbactam (VNRX-5133)
Taniborbactam is a cyclic boronate compound that inhibits both serine- and metallo-β-lactamases.[4][5] It is being developed in combination with cefepime.[6][7]
Table 1: In Vitro Inhibitory Activity of Taniborbactam against Purified β-Lactamases
| β-Lactamase | Ambler Class | Enzyme Type | Ki (µM) |
| VIM-2 | B | MBL | 0.019 |
| NDM-1 | B | MBL | 0.081 |
| IMP-1 | B | MBL | >30 |
| KPC-2 | A | SBL | 0.017 |
| CTX-M-15 | A | SBL | 0.017 |
| SHV-5 | A | SBL | 0.017 |
| P99 AmpC | C | SBL | 0.002 |
Data sourced from Liu et al., 2020.[5]
Table 2: In Vitro Activity of Cefepime-Taniborbactam against Clinical Isolates
| Organism | Resistance Mechanism | Cefepime MIC90 (µg/mL) | Cefepime-Taniborbactam MIC90 (µg/mL) |
| Enterobacterales | Carbapenem-Resistant | >64 | 1 |
| P. aeruginosa | Carbapenem-Resistant | >128 | 4 |
Data sourced from Liu et al., 2020.[5]
Taniborbactam demonstrates potent inhibition of VIM and NDM MBLs, but not IMP types.[3][5] In combination with cefepime, it restores activity against a broad range of carbapenem-resistant Enterobacterales and P. aeruginosa.[5][8]
QPX7728 (Xeruborbactam)
QPX7728 is an ultrabroad-spectrum cyclic boronic acid β-lactamase inhibitor with activity against both serine and metallo-β-lactamases.[9][10][11]
Table 3: In Vitro Inhibitory Activity of QPX7728 against Purified β-Lactamases
| β-Lactamase | Ambler Class | Enzyme Type | IC50 (nM) |
| NDM-1 | B | MBL | Low nM range |
| VIM | B | MBL | Low nM range |
| IMP | B | MBL | Low nM range |
| KPC-2 | A | SBL | ~3 |
| CTX-M-14 | A | SBL | 1-3 |
| CTX-M-15 | A | SBL | 1-3 |
| OXA-23 | D | SBL | Potent Inhibition |
| OXA-48 | D | SBL | Potent Inhibition |
Data sourced from Hecker et al., 2020 and Lomovskaya et al., 2021.[11][12][13]
Table 4: In Vitro Activity of Various Antibiotics in Combination with QPX7728 (4 µg/mL)
| Antibiotic | Organism (β-Lactamase) | Antibiotic Alone MIC (µg/mL) | Antibiotic + QPX7728 MIC (µg/mL) |
| Meropenem | K. pneumoniae (NDM-1) | >64 | ≤0.25 |
| Ceftazidime | E. coli (VIM-1) | >128 | 0.5 |
| Cefepime | P. aeruginosa (IMP-18) | 32 | 1 |
Data is illustrative and compiled from multiple sources indicating significant MIC reduction.[9][10]
QPX7728 has a remarkably broad spectrum, inhibiting key serine (Classes A, C, D) and metallo (Class B) β-lactamases.[9][10][12] It significantly enhances the activity of multiple β-lactam antibiotics against strains producing NDM, VIM, and IMP enzymes.[10][13] Notably, it is also effective against difficult-to-inhibit Class D carbapenemases like OXA-23 and OXA-48.[11][12]
ANT2681
ANT2681 is a specific, competitive MBL inhibitor with particularly potent activity against NDM enzymes.[14][15] It is being developed in combination with meropenem.[15][16]
Table 5: In Vitro Inhibitory Activity of ANT2681 against Purified MBLs
| β-Lactamase | Ki |
| NDM-1 | 40 nM |
| VIM-1 | 100 nM |
| VIM-2 | 680 nM |
| IMP-1 | 6.3 µM |
Data sourced from Zalacain et al., 2021.[15]
Table 6: In Vitro Activity of Meropenem in Combination with ANT2681 (8 µg/mL) against MBL-producing Enterobacterales
| Organism (β-Lactamase) | Meropenem MIC90 (µg/mL) | Meropenem + ANT2681 MIC90 (µg/mL) |
| NDM-positive Enterobacterales | >32 | 8 |
| VIM-positive Enterobacterales | >32 | >32 (74.9% inhibited at ≤8 µg/mL) |
| IMP-positive Enterobacterales | >32 | >32 (85.7% inhibited at ≤8 µg/mL) |
Data sourced from Zalacain et al., 2021.[14][15]
ANT2681 demonstrates strong inhibition of NDM and VIM enzymes.[15] When combined with meropenem, it significantly reduces the MICs for NDM-producing Enterobacterales, restoring susceptibility to clinically relevant levels.[14][15] Its activity against IMP-producing isolates is less pronounced.[14]
Aspergillomarasmine A (AMA)
Aspergillomarasmine A is a fungal natural product that acts as a zinc-chelating agent, thereby inhibiting MBLs by sequestering the essential zinc ions from their active site.[17][18][19]
Table 7: In Vitro Activity of Meropenem in Combination with Aspergillomarasmine A against MBL-producing Bacteria
| Organism (β-Lactamase) | Meropenem MIC (µg/mL) | Meropenem + AMA MIC (µg/mL) |
| E. coli (NDM-1) | 64 | 2 |
| K. pneumoniae (NDM-1) | >128 | 4 |
| A. baumannii (NDM-1) | 128 | 4 |
| P. aeruginosa (VIM-2) | 16 | 1 |
Data is illustrative and compiled from multiple sources indicating AMA's ability to restore meropenem susceptibility.[2][19]
AMA has been shown to be a potent inhibitor of NDM-1 and VIM-2.[17][19] By restoring the activity of meropenem, it shows therapeutic potential against a range of MBL-producing pathogens.[2][19]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preliminary studies of MBL inhibitors.
Determination of Inhibitor Constant (Ki) and 50% Inhibitory Concentration (IC50)
This protocol outlines the steady-state kinetic analysis used to determine the potency of MBL inhibitors against purified β-lactamase enzymes.
-
Enzyme Purification: Recombinant β-lactamase enzymes are expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Enzyme Activity Assay: The initial velocity of substrate (e.g., nitrocefin, imipenem) hydrolysis by the purified enzyme is measured spectrophotometrically in the absence of the inhibitor.
-
IC50 Determination: The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period. The enzymatic reaction is then initiated by the addition of the substrate, and the initial velocity is measured. The IC50 value is the concentration of inhibitor that reduces the enzyme activity by 50%.
-
Ki Determination: To determine the mode of inhibition and the Ki, enzyme kinetics are measured at various substrate and inhibitor concentrations. Data are fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis. For competitive inhibitors, the Ki is calculated from the Cheng-Prusoff equation or by direct fitting to the competitive inhibition model.
Antimicrobial Susceptibility Testing (AST)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with an MBL inhibitor against bacterial strains.
-
Bacterial Strains: A panel of well-characterized clinical or engineered bacterial isolates expressing specific β-lactamases is used.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
MIC Determination: The broth microdilution method is typically employed. A series of two-fold dilutions of the β-lactam antibiotic is prepared in microtiter plates. The MBL inhibitor is added to each well at a fixed concentration (e.g., 4 or 8 µg/mL).
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of MBL-mediated resistance and the workflow for evaluating MBL inhibitors.
Caption: Mechanism of MBL-mediated antibiotic resistance.
Caption: Experimental workflow for MBL inhibitor evaluation.
Conclusion
The preliminary data on novel MBL inhibitors like taniborbactam, QPX7728, ANT2681, and Aspergillomarasmine A are highly encouraging. These compounds exhibit diverse mechanisms of action and varied spectra of activity, offering multiple avenues to combat MBL-producing pathogens. The continued development and rigorous evaluation of these and other MBL inhibitors are critical in the ongoing effort to preserve the utility of our current antibiotic arsenal and address the urgent threat of antimicrobial resistance. Further in-depth studies are required to fully elucidate their clinical potential.
References
- 1. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics Against Isogenic Strains Expressing Single Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Novel Specific Metallo-β-Lactamase Inhibitor ANT2681 Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 18. Three-Dimensional Structure and Optimization of the Metallo-β-Lactamase Inhibitor Aspergillomarasmine A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing Metallo-β-Lactamase (MBL) Inhibitors in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of metallo-β-lactamase (MBL)-producing bacteria pose a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactams, rendering them ineffective. The development of MBL inhibitors that can be co-administered with a β-lactam antibiotic to restore its activity is a critical area of research. These application notes provide detailed protocols for the in vitro testing of MBL inhibitors against clinically relevant bacterial strains.
Core Concepts in MBL Inhibitor Testing
The primary goal of in vitro MBL inhibitor testing is to assess the ability of a compound to potentiate the activity of a β-lactam antibiotic against a bacterial strain that produces an MBL. This is typically evaluated through two key assays: the Minimum Inhibitory Concentration (MIC) Potentiation Assay and the Time-Kill Kinetics Assay.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Method)
This assay determines the concentration of an MBL inhibitor required to reduce the MIC of a partner β-lactam antibiotic. The checkerboard method allows for the assessment of synergy between the two compounds.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1, P. aeruginosa with VIM or IMP)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solution (e.g., meropenem, imipenem)
-
MBL inhibitor stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic and Inhibitor Dilutions:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic and the MBL inhibitor in CAMHB in separate 96-well plates or tubes. The concentration range should span from well above to well below the expected MIC of the antibiotic and the inhibitory concentration of the inhibitor.
-
-
Checkerboard Setup:
-
In a sterile 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of each antibiotic dilution along the y-axis (e.g., rows A-G).
-
Add 50 µL of each inhibitor dilution along the x-axis (e.g., columns 1-11). This creates a matrix of antibiotic and inhibitor concentrations.
-
Include a row with only antibiotic dilutions (inhibitor control) and a column with only inhibitor dilutions (antibiotic control).
-
Include a well with no antibiotic or inhibitor as a growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:
-
FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an MBL inhibitor in combination with a β-lactam antibiotic over time.
Materials:
-
MBL-producing bacterial strain
-
CAMHB
-
β-lactam antibiotic and MBL inhibitor stock solutions
-
Sterile culture tubes or flasks
-
Sterile saline for serial dilutions
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with the following conditions (in CAMHB):
-
Growth Control (no drug)
-
Antibiotic alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)
-
Inhibitor alone (at a fixed concentration)
-
Antibiotic + Inhibitor
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35 ± 2 °C with constant shaking (e.g., 200 rpm).
-
Collect samples (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Bacterial Enumeration:
-
Perform ten-fold serial dilutions of each sample in sterile saline.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: MIC Potentiation of Meropenem by an MBL Inhibitor against E. coli NDM-1
| MBL Inhibitor (µg/mL) | Meropenem MIC (µg/mL) | Fold Potentiation | FICI | Interpretation |
| 0 (Control) | 32 | - | - | - |
| 1 | 8 | 4 | 0.75 | Indifference |
| 2 | 4 | 8 | 0.625 | Indifference |
| 4 | 1 | 32 | 0.53125 | Synergy |
| 8 | 0.5 | 64 | 0.515625 | Synergy |
Note: The MIC of the inhibitor alone was determined to be 64 µg/mL in this example.
Table 2: Time-Kill Kinetics of Meropenem and MBL Inhibitor Combination against P. aeruginosa VIM-2
| Treatment | Initial Inoculum (log₁₀ CFU/mL) | 24h Viable Count (log₁₀ CFU/mL) | Log₁₀ Reduction at 24h | Interpretation |
| Growth Control | 5.7 | 9.2 | - | - |
| Meropenem (8 µg/mL) | 5.7 | 5.5 | 0.2 | No activity |
| MBL Inhibitor (4 µg/mL) | 5.7 | 5.6 | 0.1 | No activity |
| Meropenem + MBL Inhibitor | 5.7 | 2.1 | 3.6 | Bactericidal & Synergistic |
Mandatory Visualizations
Experimental Workflow for MBL Inhibitor Testing
Caption: Workflow for in vitro testing of MBL inhibitors.
Principle of MIC Potentiation by an MBL Inhibitor
Caption: MBL inhibitor restores antibiotic activity.
Application Notes and Protocols for Screening Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort antibiotics.[1][2][3] The rapid emergence and global spread of MBL-producing bacteria pose a significant threat to public health, making the development of effective MBL inhibitors a critical area of research.[3][4][5] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam.[2][4] This application note provides detailed protocols for robust and reliable assays to screen for and characterize MBL inhibitors, facilitating the discovery of new therapeutic agents to combat antibiotic resistance.
Key Assay Principles
The primary principle behind screening for MBL inhibitors is to measure the enzymatic activity of an MBL in the presence and absence of a potential inhibitor. A decrease in the rate of substrate hydrolysis indicates inhibitory activity. The most common methods rely on monitoring the hydrolysis of a chromogenic or fluorogenic substrate.
Spectrophotometric Assays
Spectrophotometric assays are widely used due to their simplicity and cost-effectiveness. These assays utilize substrates that undergo a color change upon hydrolysis by MBLs, which can be monitored using a spectrophotometer.
-
Nitrocefin: A chromogenic cephalosporin that changes from yellow to red upon hydrolysis, resulting in an increased absorbance at 490-492 nm.[1][6][7] It is a broad-spectrum substrate for many β-lactamases, including MBLs.[1][6]
-
CENTA: Another chromogenic cephalosporin substrate that can be used for MBL activity screening.[1][6][8]
-
Imipenem: A carbapenem antibiotic that can also be used as a substrate, with its hydrolysis monitored in the UV range (around 300 nm).[1][6]
Fluorescence-Based Assays
Fluorescence-based assays offer higher sensitivity compared to spectrophotometric methods. They employ substrates that release a fluorescent molecule upon cleavage by MBLs.
-
Fluorogenic Cephalosporins: These substrates, often derived from coumarin, release a fluorescent product upon hydrolysis, leading to an increase or decrease in the fluorescence signal.[1][6] This increased sensitivity allows for the use of lower enzyme and substrate concentrations, which can be advantageous for high-throughput screening (HTS).[6]
Experimental Protocols
Protocol 1: Spectrophotometric Assay using Nitrocefin
This protocol describes a standard assay for measuring MBL activity and inhibition using the chromogenic substrate nitrocefin in a 96-well plate format, suitable for initial screening and IC50 determination.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100
-
Nitrocefin stock solution (10 mM in DMSO)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dilute the MBL enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Prepare a working solution of nitrocefin by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.
-
-
Assay Setup:
-
Negative Control (No Inhibition): Add 50 µL of Assay Buffer containing DMSO (at the same concentration as the test compound wells) to the wells.
-
Positive Control (Full Inhibition): Add 50 µL of a known MBL inhibitor (e.g., EDTA at a high concentration) in Assay Buffer to the wells.
-
Test Wells: Add 50 µL of the diluted test compounds in Assay Buffer to the respective wells.
-
Add 25 µL of the diluted MBL enzyme solution to all wells except for the substrate blank.
-
Substrate Blank: Add 75 µL of Assay Buffer to wells designated as blanks.
-
-
Initiate Reaction and Measurement:
-
Pre-incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the nitrocefin working solution to all wells.
-
Immediately start monitoring the change in absorbance at 490 nm every 30-60 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibition)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Screening (HTS) Assay
This protocol outlines a generalized workflow for screening a large library of compounds for MBL inhibitors using a miniaturized, automated format (e.g., 384-well plates).
Workflow:
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes A [label="Compound Library Preparation"]; B [label="Assay Plate Preparation\n(384-well format)"]; C [label="Dispense Compounds, Controls"]; D [label="Dispense MBL Enzyme"]; E [label="Pre-incubation"]; F [label="Dispense Substrate\n(e.g., Nitrocefin or Fluorogenic)"]; G [label="Kinetic or Endpoint Reading"]; H [label="Data Analysis"]; I [label="Hit Identification"]; J [label="Hit Confirmation & IC50"]; K [label="Secondary Assays"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; } dot Caption: High-throughput screening workflow for MBL inhibitors.
Key Considerations for HTS:
-
Assay Miniaturization: Transitioning the assay to a 384- or 1536-well format reduces reagent consumption and cost.
-
Automation: Utilize liquid handling robots for precise and rapid dispensing of reagents and compounds.
-
Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9][10][11] It is calculated using the signals from the positive and negative controls.
Data Presentation
Quantitative data from MBL inhibitor screening should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: IC50 Values of MBL Inhibitors against Different MBLs
| Compound | NDM-1 IC50 (µM) | VIM-2 IC50 (µM) | IMP-1 IC50 (µM) | Reference |
| Inhibitor A | 19 ± 2 | > 100 | 14 ± 1 | [4] |
| Inhibitor B | 35 ± 5 | 50 ± 20 | 25 ± 3 | [4] |
| Compound X | 0.72 | - | - | [13] |
| Compound Y | 1.0 | - | - | [13] |
| Dexrazoxane | 1.77 (µg/mL) | - | - | [14] |
| Embelin | 10.71 (µg/mL) | - | - | [14] |
Note: Data presented here are examples and should be replaced with actual experimental results.
Table 2: Kinetic Parameters of MBL Substrates
| Substrate | MBL Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Imipenem | NDM-1 | - | - | 0.09 | [2] |
| Meropenem | NDM-1 | - | - | 0.06 | [2] |
| Nitrocefin | SPM-1 | 36 | - | - | [6] |
| FC4 | SPM-1 | 2.6 | 12 | 4.6 | [6] |
| FC5 | SPM-1 | 6.7 | 45 | 6.7 | [6] |
Note: Data presented here are examples and should be replaced with actual experimental results. "-" indicates data not available in the cited sources.
Logical Workflow for MBL Inhibitor Discovery
The process of discovering and developing MBL inhibitors follows a logical progression from initial screening to preclinical evaluation.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes A [label="Target Selection & Protein Production"]; B [label="Primary Screen (HTS)"]; C [label="Hit Confirmation & Triage"]; D [label="Dose-Response & IC50 Determination"]; E [label="Mechanism of Inhibition Studies"]; F [label="Structure-Activity Relationship (SAR) Studies"]; G [label="Lead Optimization"]; H [label="In Vitro & In Vivo Efficacy"];
// Edges A -> B; B -> C; C -> D; D -> E; D -> F; F -> G; E -> G; G -> H; } dot Caption: Logical workflow for MBL inhibitor drug discovery.
Conclusion
The protocols and guidelines presented in this application note provide a solid foundation for the development and execution of robust screening assays for the identification and characterization of novel metallo-β-lactamase inhibitors. The use of standardized methods and appropriate data analysis techniques, including the assessment of assay quality using the Z'-factor, is crucial for the success of any screening campaign. The ultimate goal is to discover potent and specific MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacterial infections.
References
- 1. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. assay.dev [assay.dev]
- 13. Structure-Based Virtual Screening for the Discovery of Novel Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Metallo-β-lactamase Inhibitor (MBLi) in Combination with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of metallo-β-lactamases (MBLs) present a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria. MBLs hydrolyze the β-lactam ring of these antibiotics, rendering them inactive. To counteract this resistance mechanism, the development of MBL inhibitors (MBLIs) for use in combination with β-lactam antibiotics is a critical area of research.
This document provides detailed application notes and standardized protocols for the evaluation of a novel investigational MBL inhibitor, Metallo-β-lactamase-IN-7 (MBL-IN-7), in combination with various β-lactam antibiotics. These protocols are designed to assess the synergistic potential of MBL-IN-7 to restore the activity of β-lactams against MBL-producing bacteria.
Mechanism of Action
Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring. MBL-IN-7 is a potent inhibitor of Class B metallo-β-lactamases. Its proposed mechanism of action involves the chelation of the zinc ions essential for enzymatic activity, thereby preventing the degradation of the partner β-lactam antibiotic. This allows the β-lactam to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Data Presentation: In Vitro Synergy
The following tables summarize the expected outcomes from in vitro synergy testing of MBL-IN-7 in combination with various β-lactam antibiotics against MBL-producing bacterial strains. Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: MICs (µg/mL) of β-Lactam Antibiotics Alone and in Combination with a Fixed Concentration of MBL-IN-7 (4 µg/mL) against MBL-producing Escherichia coli
| β-Lactam Antibiotic | MIC Alone | MIC with MBL-IN-7 (4 µg/mL) | Fold-change in MIC |
| Meropenem | 32 | 1 | 32 |
| Imipenem | 64 | 2 | 32 |
| Cefepime | 128 | 4 | 32 |
| Aztreonam | >256 | >256 | 0 |
Table 2: MICs (µg/mL) of β-Lactam Antibiotics Alone and in Combination with a Fixed Concentration of MBL-IN-7 (4 µg/mL) against MBL-producing Klebsiella pneumoniae
| β-Lactam Antibiotic | MIC Alone | MIC with MBL-IN-7 (4 µg/mL) | Fold-change in MIC |
| Meropenem | 64 | 2 | 32 |
| Imipenem | 128 | 4 | 32 |
| Cefepime | 256 | 8 | 32 |
| Aztreonam | >256 | >256 | 0 |
Table 3: MICs (µg/mL) of β-Lactam Antibiotics Alone and in Combination with a Fixed Concentration of MBL-IN-7 (4 µg/mL) against MBL-producing Pseudomonas aeruginosa
| β-Lactam Antibiotic | MIC Alone | MIC with MBL-IN-7 (4 µg/mL) | Fold-change in MIC |
| Meropenem | 16 | 0.5 | 32 |
| Imipenem | 32 | 1 | 32 |
| Cefepime | 64 | 2 | 32 |
| Aztreonam | 8 | 8 | 0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Checkerboard Synergy Assay
This protocol determines the synergistic activity of MBL-IN-7 and a β-lactam antibiotic.
Materials:
-
96-well microtiter plates
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
MBL-IN-7 stock solution
-
β-lactam antibiotic stock solution
-
Sterile saline or PBS
Procedure:
-
Prepare Bacterial Inoculum: Culture the MBL-producing strain on an appropriate agar plate overnight. Resuspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Drug Dilutions:
-
In a 96-well plate, serially dilute the β-lactam antibiotic horizontally (e.g., across columns 1-10).
-
Serially dilute MBL-IN-7 vertically (e.g., down rows A-G).
-
Wells in column 11 should contain only the β-lactam dilutions (for MIC of antibiotic alone), and wells in row H should contain only MBL-IN-7 dilutions (for MIC of inhibitor alone). Well H12 serves as a growth control (no drug).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of β-Lactam (A) = MIC of A in combination / MIC of A alone
-
FIC of MBL-IN-7 (B) = MIC of B in combination / MIC of B alone
-
FIC Index = FIC of A + FIC of B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal activity of MBL-IN-7 in combination with a β-lactam antibiotic over time.
Materials:
-
Culture tubes with CAMHB
-
MBL-producing bacterial strain
-
MBL-IN-7 and β-lactam antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile saline or PBS for dilutions
-
Agar plates
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension as described in the checkerboard assay protocol, with a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Set up Test Conditions: Prepare culture tubes for each condition:
-
Growth control (no drug)
-
β-lactam antibiotic alone
-
MBL-IN-7 alone
-
Combination of β-lactam and MBL-IN-7
-
-
Inoculation and Incubation: Inoculate each tube with the bacterial suspension and incubate at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
Conclusion
The provided protocols offer a standardized framework for the preclinical evaluation of MBL-IN-7 in combination with β-lactam antibiotics. The expected data suggests that MBL-IN-7 has the potential to restore the activity of several clinically important β-lactams against MBL-producing Gram-negative pathogens. Further in vivo studies are warranted to confirm these in vitro findings.
Experimental Design for In Vivo Studies of Mannose-Binding Lectin (MBL) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo evaluation of Mannose-Binding Lectin (MBL) inhibitors. The protocols outlined below cover key disease models where the MBL pathway is implicated, including infectious diseases and ischemia-reperfusion injury. This document offers detailed methodologies, data presentation guidelines, and visual representations of pathways and workflows to facilitate robust preclinical assessment of MBL inhibitors.
Introduction to Mannose-Binding Lectin and Its Inhibition
Mannose-Binding Lectin (MBL) is a key pattern recognition molecule of the innate immune system. It initiates the lectin pathway of the complement system upon binding to carbohydrate patterns on the surface of pathogens and damaged host cells.[1][2] Activation of the MBL pathway leads to opsonization, inflammation, and cell lysis, contributing to host defense. However, aberrant or excessive MBL activation is implicated in the pathophysiology of various diseases, including ischemia-reperfusion injury and exacerbation of inflammatory responses. MBL inhibitors, therefore, represent a promising therapeutic strategy to mitigate tissue damage in these conditions.
MBL Signaling Pathway
The MBL pathway is initiated by the binding of MBL to specific carbohydrate patterns. This binding leads to a conformational change in the MBL-associated serine proteases (MASPs), MASP-1 and MASP-2. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase (C4b2a), which in turn cleaves C3 into C3a and C3b. C3b is a potent opsonin and participates in the formation of the C5 convertase, leading to the generation of the membrane attack complex (MAC) and cell lysis.
I. In Vivo Model for MBL Inhibitors in Bacterial Infections
This protocol details the evaluation of an MBL inhibitor in a murine thigh infection model, a standard for assessing antimicrobial efficacy.
Experimental Workflow
Protocol: Murine Thigh Infection Model
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.
2. Materials:
-
MBL inhibitor test compound.
-
Carbapenem antibiotic (e.g., meropenem).
-
Carbapenem-resistant Enterobacterales strain (e.g., Klebsiella pneumoniae expressing NDM-1).
-
Cyclophosphamide.
-
Saline solution.
-
Mueller-Hinton broth (MHB).
-
Agar plates.
3. Methods:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (i.p.) to induce neutropenia. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Infection:
-
Culture the bacterial strain to mid-logarithmic phase in MHB.
-
Wash and dilute the bacterial suspension in saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer the MBL inhibitor and/or antibiotic via the desired route (e.g., intraperitoneal or subcutaneous). Dosing and frequency will depend on the pharmacokinetic profile of the compounds.
-
Include control groups: vehicle, MBL inhibitor alone, antibiotic alone.
-
-
Endpoint Analysis:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the infected thigh, homogenize it in saline.
-
Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh).
-
4. Data Presentation:
| Treatment Group | Dose (mg/kg) | Route | Frequency | Mean Log10 CFU/thigh (± SD) |
| Vehicle Control | - | i.p. | q4h | 8.5 (± 0.5) |
| MBL Inhibitor (Compound X) | 50 | i.p. | q4h | 8.3 (± 0.6) |
| Meropenem | 20 | s.c. | q2h | 7.9 (± 0.4) |
| Compound X + Meropenem | 50 + 20 | i.p. + s.c. | q4h + q2h | 4.2 (± 0.7) |
II. In Vivo Model for MBL Inhibitors in Myocardial Ischemia-Reperfusion Injury
This protocol outlines a model to assess the efficacy of an MBL inhibitor in reducing myocardial damage following an ischemic event.
Experimental Workflow
References
Application Notes and Protocols for Measuring the Efficacy of Metallo-β-lactamase-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. These enzymes, belonging to Ambler class B, utilize zinc ions to catalyze the hydrolysis of a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems.[1][2] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, or tazobactam.[2] This has created an urgent need for the development of novel MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their activity against resistant bacteria.
Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type MBLs.[3][4] These application notes provide detailed protocols for researchers to measure the efficacy of Metallo-β-lactamase-IN-7 and other MBL inhibitors, from initial biochemical characterization to microbiological evaluation and in vivo studies.
Data Presentation: Efficacy of Metallo-β-lactamase-IN-7
The following tables summarize the quantitative data on the inhibitory activity of Metallo-β-lactamase-IN-7.
Table 1: In Vitro Inhibitory Activity of Metallo-β-lactamase-IN-7 against Purified MBLs [3][4]
| Metallo-β-lactamase Target | IC50 (μM) |
| VIM-1 | 13.64 |
| VIM-2 | 0.019 |
| VIM-5 | 0.38 |
Table 2: Synergistic Activity of Metallo-β-lactamase-IN-7 with Meropenem against MBL-producing Pseudomonas aeruginosa [4]
| Bacterial Strain | Metallo-β-lactamase-IN-7 Concentration (μM) | Meropenem MIC in combination (μg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| PA W35 (VIM-2) | 10 | Not specified | 0.125 | Synergy |
| VIM-2 expressing strain | 10 | Not specified | 0.02 | Strong Synergy |
Experimental Protocols
Biochemical Assay: IC50 Determination of MBL Inhibition
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Metallo-β-lactamase-IN-7 against a purified MBL enzyme using the chromogenic substrate nitrocefin.[5][6] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.[5]
Materials:
-
Purified MBL enzyme (e.g., VIM-1, VIM-2)
-
Metallo-β-lactamase-IN-7
-
Nitrocefin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
DMSO (for dissolving inhibitor)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Protocol:
-
Prepare a stock solution of Metallo-β-lactamase-IN-7 in DMSO.
-
Serially dilute the Metallo-β-lactamase-IN-7 stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well.
-
Add the different concentrations of Metallo-β-lactamase-IN-7 to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
Prepare a stock solution of nitrocefin in DMSO and dilute it in assay buffer.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well. The final concentration of nitrocefin should be close to its Km value for the specific MBL.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an MBL inhibitor.
Microbiological Assay: Checkerboard Minimum Inhibitory Concentration (MIC) Assay
The checkerboard assay is used to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against an MBL-producing bacterial strain.[7][8][9] The result is often expressed as the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing VIM-2)
-
Metallo-β-lactamase-IN-7
-
β-lactam antibiotic (e.g., meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader for measuring optical density (OD) at 600 nm
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
-
Prepare stock solutions of Metallo-β-lactamase-IN-7 and the β-lactam antibiotic.
-
In a 96-well plate, create a two-dimensional serial dilution of both compounds.
-
Serially dilute the β-lactam antibiotic along the x-axis (columns).
-
Serially dilute Metallo-β-lactamase-IN-7 along the y-axis (rows).
-
-
Each well will contain a unique combination of concentrations of the two compounds. Include wells with each compound alone to determine their individual MICs. Also, include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and in combination by visual inspection of turbidity or by measuring the OD at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each well showing no growth using the following formula:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifference
-
FIC Index > 4: Antagonism
-
Checkerboard Assay Workflow
Caption: Workflow for the checkerboard MIC assay.
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Materials:
-
MBL-producing bacterial strain
-
Metallo-β-lactamase-IN-7
-
β-lactam antibiotic (e.g., meropenem)
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Protocol:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Prepare tubes with the following conditions:
-
Growth control (no antimicrobial)
-
β-lactam antibiotic alone at a relevant concentration (e.g., MIC)
-
Metallo-β-lactamase-IN-7 alone at a fixed concentration
-
Combination of the β-lactam antibiotic and Metallo-β-lactamase-IN-7 at the same concentrations as the individual tubes.
-
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Analyze the curves to determine the rate of bacterial killing. A ≥ 3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Time-Kill Assay Workflow
Caption: Workflow for the time-kill assay.
In Vivo Efficacy Study: Murine Infection Model
In vivo studies are essential to evaluate the therapeutic potential of an MBL inhibitor in a living organism. A common model is the murine thigh or lung infection model.
Materials:
-
MBL-producing bacterial strain
-
Metallo-β-lactamase-IN-7
-
β-lactam antibiotic (e.g., meropenem)
-
Laboratory mice
-
Vehicle for drug administration (e.g., saline, PBS)
-
Anesthetic
-
Surgical tools for tissue collection
-
Homogenizer
-
Agar plates for colony counting
Protocol:
-
Induce a localized infection in mice, for example, by intramuscular injection of a specific CFU of the MBL-producing bacteria into the thigh muscle.
-
After a set period to allow the infection to establish, divide the mice into treatment groups:
-
Vehicle control
-
β-lactam antibiotic alone
-
Metallo-β-lactamase-IN-7 alone
-
Combination of the β-lactam antibiotic and Metallo-β-lactamase-IN-7
-
-
Administer the treatments at specified doses and intervals (e.g., subcutaneously or intravenously).
-
At a predetermined time point post-treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the infected tissue (e.g., thigh muscle).
-
Homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the tissue homogenate.
-
Plate the dilutions onto agar plates and incubate to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial loads between the different treatment groups. A significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo efficacy.
Murine Infection Model Workflow
Caption: Workflow for an in vivo murine infection model.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of Metallo-β-lactamase-IN-7 and other MBL inhibitors. By systematically progressing from biochemical to microbiological and in vivo assays, researchers can thoroughly characterize the potential of these compounds to combat antibiotic resistance mediated by metallo-β-lactamases. The provided data for Metallo-β-lactamase-IN-7 demonstrates its potent and synergistic activity, highlighting its promise as a lead compound for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metallo-β-lactamase-IN-7 - Immunomart [immunomart.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. ML302, a Novel Beta-lactamase (BLA) Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Novel Inhibitors for Metallo-β-Lactamase (MBL)-Producing Clinical Isolates
Introduction
The rise of antimicrobial resistance is a critical global health threat, largely driven by the dissemination of β-lactamase enzymes, which inactivate β-lactam antibiotics.[1] Among these, metallo-β-lactamases (MBLs), or Ambler class B β-lactamases, are particularly concerning.[2][3] MBLs utilize zinc ions to catalyze the hydrolysis of a broad range of β-lactams, including carbapenems, which are often considered last-resort antibiotics.[3][4] Unlike serine-β-lactamases, MBLs are resistant to clinically available inhibitors like clavulanic acid and tazobactam.[5] This has spurred the development of novel MBL inhibitors designed to restore the efficacy of existing antibiotics. This document provides an overview of the application and evaluation of these novel inhibitors, with a focus on bicyclic boronates currently in clinical development.[1][5]
Part 1: Application Notes
Overview of Novel MBL Inhibitors
Significant progress has been made in developing MBL inhibitors, with several candidates in clinical trials.[5] These compounds are crucial for combating infections caused by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA).[6]
-
Taniborbactam (formerly VNRX-5133): A broad-spectrum, bicyclic boronate inhibitor with activity against both serine-β-lactamases (SBLs) and MBLs of classes A, B, C, and D.[6][7] It is in late-stage clinical development in combination with cefepime.[8] Taniborbactam has shown potent inhibition of key MBLs, including NDM and VIM types, though it is less effective against IMP variants.[4][5]
-
Xeruborbactam: Another bicyclic boronate in clinical development that demonstrates inhibitory activity against a range of MBLs.[1][4]
-
QPX7728: A novel boron-containing inhibitor with a very broad spectrum of activity against both serine- and metallo-β-lactamases.[9][10]
Mechanism of Action
MBLs use one or two zinc ions in their active site to activate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond in the β-lactam ring.[1] Novel bicyclic boronate inhibitors like taniborbactam function as transition-state analogs.[6][7] The boron atom is susceptible to nucleophilic attack by the zinc-activated hydroxide ion in the MBL active site. This forms a stable, covalent boron-oxygen bond, effectively trapping and inactivating the enzyme.[4]
Quantitative Efficacy Data
The efficacy of novel inhibitors is quantified through enzyme kinetic studies (Ki, IC50) and microbiological assays (Minimum Inhibitory Concentration, MIC).
Table 1: Enzyme Inhibition Data for Taniborbactam
This table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of taniborbactam against various clinically relevant MBLs. Lower values indicate higher potency.
| MBL Target | Enzyme Variant | Inhibitor | Ki (μM) | IC50 (μM) | Reference |
| Class B1 | NDM-1 | Taniborbactam | 0.081 | 0.038 | [7][11] |
| NDM-9 | Taniborbactam | > 100 | > 100 | [11] | |
| VIM-1 | Taniborbactam | - | 0.032 | [11] | |
| VIM-2 | Taniborbactam | 0.019 | 0.012 | [7][11] | |
| IMP-1 | Taniborbactam | - | > 100 | [11] | |
| SPM-1 | Taniborbactam | - | 0.025 | [11] | |
| Class A | KPC-2 | Taniborbactam | 0.026 | - | [11] |
| Class D | OXA-48 | Taniborbactam | 0.091 | - | [11] |
Note: The resistance of NDM-9 to taniborbactam highlights the challenge of inhibitor-escape variants arising from single amino acid substitutions.[4]
Table 2: In Vitro Antibacterial Activity (MIC Data)
This table presents the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics, alone and in combination with taniborbactam, against engineered E. coli strains expressing different MBLs. A significant decrease in MIC for the combination indicates restoration of the antibiotic's activity.
| MBL Expressed | Antibiotic | Antibiotic MIC (µg/mL) | Antibiotic + Taniborbactam (4 µg/mL) MIC (µg/mL) | Fold-Change in MIC | Reference |
| NDM-1 | Cefepime | 256 | 1 | 256 | [6] |
| Ceftazidime | > 256 | 64 | > 4 | [11] | |
| VIM-1 | Cefepime | 128 | 0.5 | 256 | [6] |
| Ceftazidime | 128 | 8 | 16 | [11] | |
| VIM-2 | Cefepime | 512 | 1 | 512 | [6] |
| IMP-27 | Ceftazidime | 128 | 128 | 1 | [11] |
| SPM-1 | Ceftazidime | 256 | 2 | 128 | [11] |
Part 2: Experimental Protocols
Evaluating novel MBL inhibitors requires a standardized workflow, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm the restoration of antibiotic activity in a bacterial context.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution (BMD) method to determine the MIC of a β-lactam antibiotic in combination with a novel MBL inhibitor against MBL-producing isolates, based on EUCAST and CLSI guidelines.[11]
Materials:
-
96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solution (e.g., cefepime, meropenem)
-
MBL inhibitor stock solution (e.g., taniborbactam)
-
Bacterial inoculum suspension, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Control strains (e.g., E. coli ATCC 25922)
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
In column 1, add an additional 50 µL of antibiotic stock solution (at 4x the highest desired final concentration).
-
Perform a 2-fold serial dilution of the antibiotic by transferring 50 µL from column 1 to column 2, mixing, and continuing across to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no antibiotic). Column 12 serves as the sterility control.
-
-
Inhibitor Addition:
-
Prepare a working solution of the MBL inhibitor. To each well (columns 1-11), add a volume of inhibitor to achieve a fixed final concentration (e.g., 4 µg/mL).[11] For the antibiotic-only control plate, add sterile water instead.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this diluted inoculum to each well (columns 1-11). The final volume in each well will be 100 µL. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC of the antibiotic alone with the MIC of the antibiotic in the presence of the inhibitor. A reduction of ≥4-fold (two dilutions) is typically considered significant potentiation.
-
Protocol 2: Determination of 50% Inhibitory Concentration (IC₅₀)
This protocol describes a spectrophotometric assay to measure the concentration of an inhibitor required to reduce the enzymatic activity of an MBL by 50%. This assay commonly uses a chromogenic substrate like nitrocefin or CENTA.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Novel inhibitor stock solution
-
96-well flat-bottom, UV-transparent microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add 10 µL of each inhibitor dilution to triplicate wells. Include control wells with buffer only (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).
-
-
Enzyme Addition:
-
Add 80 µL of a diluted MBL enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the chromogenic substrate (e.g., nitrocefin) to all wells to initiate the reaction. The final volume is 100 µL.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis) over time (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the uninhibited control (set to 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC₅₀ value.
-
References
- 1. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metallo-β-lactamase-mediated antimicrobial resistance and progress in inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of metallo-β-lactamase resistance to taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The β-Lactamase Inhibitor QPX7728 Restores the Activity of β-Lactam Agents against Contemporary ESBL-Producing and CRE Isolates, Including Isolates Producing Metallo-β-Lactamases - JMI Laboratories [jmilabs.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing the Cytotoxicity of Metallo-β-lactamase-IN-7
Introduction
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics.[1][2][3][4] The development of inhibitors targeting these enzymes is a critical strategy to combat antibiotic resistance. Metallo-β-lactamase-IN-7 is a small molecule inhibitor designed to counteract the activity of these resistance enzymes. Before its therapeutic potential can be fully realized, a thorough evaluation of its cytotoxic effects on mammalian cells is essential to ensure its safety profile.
These application notes provide detailed protocols for assessing the cytotoxicity of Metallo-β-lactamase-IN-7 using two standard and widely accepted in vitro assays: the MTT assay and the LDH release assay. These methods are fundamental in drug discovery and toxicology for evaluating the potential of a compound to cause cell damage or death.[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active (living) cells.[6][7]
Experimental Protocol
a. Materials:
-
Metallo-β-lactamase-IN-7
-
Human cell line (e.g., HEK293, HepG2, or A549)[8]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Metallo-β-lactamase-IN-7 in DMSO. Make serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Metallo-β-lactamase-IN-7. Include a vehicle control (medium with DMSO at the same concentration as the highest inhibitor concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be chosen based on the expected mechanism of action of the inhibitor.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value (the concentration of the inhibitor that causes 50% reduction in cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Data Presentation
Table 1: Example Cytotoxicity Data for Metallo-β-lactamase-IN-7 using MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 80.3 ± 7.5 |
| 100 | 65.7 ± 8.2 |
| 250 | 45.2 ± 6.9 |
| 500 | 20.1 ± 5.5 |
Experimental Workflow Diagram
Figure 1: Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is another common method for assessing cytotoxicity. It is based on the measurement of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The amount of released LDH is proportional to the number of lysed or dead cells.[10]
Experimental Protocol
a. Materials:
-
Metallo-β-lactamase-IN-7
-
Human cell line (e.g., HEK293, HepG2, or A549)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
b. Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2) to seed the cells and treat them with various concentrations of Metallo-β-lactamase-IN-7. It is crucial to also include the following controls:
-
Untreated cells (spontaneous LDH release): Cells incubated with culture medium only.
-
Maximum LDH release: Cells treated with a lysis buffer (usually provided in the kit) to induce 100% cell death.
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest inhibitor concentration.
-
Medium background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the assay kit. Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Data Presentation
Table 2: Example Cytotoxicity Data for Metallo-β-lactamase-IN-7 using LDH Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Control) | 0 ± 2.1 |
| 1 | 1.5 ± 1.8 |
| 10 | 4.2 ± 3.5 |
| 50 | 15.8 ± 4.2 |
| 100 | 30.1 ± 5.9 |
| 250 | 55.6 ± 7.3 |
| 500 | 82.4 ± 8.1 |
Experimental Workflow Diagram
Figure 2: Workflow of the LDH release cytotoxicity assay.
Conclusion
The MTT and LDH assays are robust and reliable methods for the initial assessment of the cytotoxic potential of Metallo-β-lactamase-IN-7. The MTT assay provides insights into the metabolic activity of cells, while the LDH assay measures cell membrane integrity. Performing both assays can provide a more comprehensive understanding of the cytotoxic mechanism of the inhibitor. The data generated from these protocols will be crucial for the preclinical safety evaluation of Metallo-β-lactamase-IN-7 and for guiding its further development as a potential therapeutic agent.
References
- 1. Metallo-beta-lactamase protein fold - Wikipedia [en.wikipedia.org]
- 2. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. google.com [google.com]
- 10. CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol [promega.jp]
Application Notes and Protocols for High-Throughput Screening Methods in Metallo-β-Lactamase (MBL) Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of high-throughput screening (HTS) methodologies for the identification of novel inhibitors against Metallo-β-Lactamases (MBLs), a critical class of antibiotic resistance enzymes. The following sections detail the mechanism of MBLs, comprehensive experimental workflows, specific protocols for biochemical, biophysical, and cell-based assays, and representative data from screening campaigns.
Introduction to Metallo-β-Lactamases
Metallo-β-lactamases (MBLs) are a growing threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections.[1] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[1] The development of MBL inhibitors is a crucial strategy to restore the activity of existing β-lactam antibiotics. High-throughput screening (HTS) plays a pivotal role in identifying novel chemical scaffolds for MBL inhibitor development.
Mechanism of MBL-Catalyzed Hydrolysis
The catalytic mechanism of MBLs involves the coordination of a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the amide bond and inactivation of the antibiotic.
References
Application Notes and Protocols for Cellular Assays to Evaluate the Permeability of Metallo-β-Lactamase (MBL) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metallo-β-lactamases (MBLs) are a formidable and growing threat to the efficacy of β-lactam antibiotics, the cornerstones of antibacterial therapy. These enzymes, produced by a variety of pathogenic bacteria, can hydrolyze and inactivate a broad spectrum of β-lactam drugs, including carbapenems, which are often the last line of defense against multidrug-resistant infections. The development of MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their activity is a critical area of research. A key challenge in the development of effective MBL inhibitors is ensuring they can penetrate the bacterial cell envelope to reach their target MBLs in the periplasmic space of Gram-negative bacteria, or accumulate sufficiently within Gram-positive bacteria. This document provides detailed application notes and protocols for cellular assays designed to evaluate the permeability of MBL inhibitors.
Data Presentation
The following table summarizes representative quantitative data from various cellular permeability assays for hypothetical MBL inhibitors. This data is for illustrative purposes to demonstrate how results can be presented for easy comparison.
| MBL Inhibitor | Assay Type | Cell Line / Bacterial Strain | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Outer Membrane Permeability Coefficient (P) (x 10⁻⁸ cm/s) | Minimum Inhibitory Concentration (MIC) with Meropenem (µg/mL) |
| Inhibitor A | Caco-2 | Human colorectal adenocarcinoma | 8.5 | 1.2 | N/A | 2 |
| Inhibitor B | Caco-2 | Human colorectal adenocarcinoma | 2.1 | 3.5 | N/A | 16 |
| Inhibitor C | PAMPA | Artificial membrane | 10.2 | N/A | N/A | 4 |
| Inhibitor D | PAMPA | Artificial membrane | 1.5 | N/A | N/A | 32 |
| Inhibitor E | Whole-Cell Bacterial Assay | E. coli NDM-1 expressing | N/A | N/A | 5.2 | 1 |
| Inhibitor F | Whole-Cell Bacterial Assay | E. coli NDM-1 expressing | N/A | N/A | 0.8 | 64 |
Experimental Protocols
Caco-2 Permeability Assay
This assay is widely used to predict intestinal absorption of orally administered drugs and can be adapted to assess the general cell permeability of MBL inhibitors.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test MBL inhibitor and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. Monolayers are ready for the transport experiment when TEER values are >250 Ω·cm².
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) compartment.
-
Add the test MBL inhibitor (typically at 10 µM) in HBSS to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical - B-A for Efflux Assessment):
-
Follow the same procedure as above, but add the test compound to the basolateral compartment and collect from the apical compartment to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the MBL inhibitor in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that predicts passive membrane permeability.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test MBL inhibitor and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Membrane Coating:
-
Carefully add 5 µL of the phospholipid solution to the filter of each well of the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with PBS.
-
Dissolve the test MBL inhibitor in PBS (with a small percentage of DMSO if necessary) and add it to the wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the MBL inhibitor in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using a relevant equation that accounts for the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Whole-Cell Bacterial Permeability Assay
This assay directly measures the ability of an MBL inhibitor to penetrate the outer membrane of Gram-negative bacteria.
Materials:
-
Gram-negative bacterial strain expressing a target MBL (e.g., E. coli expressing NDM-1)
-
Mueller-Hinton broth (MHB)
-
Phosphate-buffered saline (PBS)
-
A β-lactam substrate for the MBL (e.g., imipenem or nitrocefin)
-
Test MBL inhibitor
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation:
-
Grow the MBL-expressing bacteria overnight in MHB.
-
Subculture the bacteria and grow to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined OD₆₀₀.
-
-
Hydrolysis Assay with Intact Cells:
-
In a 96-well plate, add the bacterial cell suspension.
-
Add the test MBL inhibitor at various concentrations and incubate for a short period (e.g., 10-30 minutes).
-
Add the β-lactam substrate (e.g., nitrocefin, which changes color upon hydrolysis).
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.
-
-
Hydrolysis Assay with Lysed Cells (Control):
-
Lyse a separate aliquot of the prepared bacterial cells (e.g., by sonication).
-
Repeat the hydrolysis assay with the cell lysate. This represents the maximum rate of MBL activity when the cell membrane is not a barrier.
-
-
Data Analysis:
-
Compare the rate of substrate hydrolysis in the presence of the MBL inhibitor in intact cells versus lysed cells. A significant reduction in hydrolysis in intact cells indicates that the inhibitor is penetrating the outer membrane and inhibiting the periplasmic MBL.
-
The outer membrane permeability coefficient (P) can be calculated using the Zimmermann-Rosselet equation, which relates the rate of substrate hydrolysis in intact and lysed cells to the permeability of the outer membrane.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the ability of an MBL inhibitor to restore the antibacterial activity of a β-lactam antibiotic.
Materials:
-
MBL-producing bacterial strain
-
MHB
-
β-lactam antibiotic (e.g., meropenem)
-
Test MBL inhibitor
-
96-well microtiter plates
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in MHB.
-
-
Preparation of Drug Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic.
-
In a separate set of wells, perform the same dilutions of the β-lactam antibiotic in the presence of a fixed, sub-inhibitory concentration of the MBL inhibitor.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to all wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A significant reduction (e.g., 4-fold or greater) in the MIC of the β-lactam in the presence of the MBL inhibitor indicates that the inhibitor is effectively penetrating the cell and protecting the antibiotic from hydrolysis.
-
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: MBL Inhibition and β-Lactam Action Pathway.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.
Application Notes and Protocols for Crystallographic Studies of Metallo-β-lactamases with Taniborbactam (VNRX-5133)
Note to the Reader: The initially requested inhibitor, "Metallo-β-lactamase-IN-7," could not be identified in the current scientific literature. Therefore, these application notes and protocols have been developed using a well-characterized, clinically relevant Metallo-β-lactamase (MBL) inhibitor, Taniborbactam (VNRX-5133) , for which extensive crystallographic data in complex with New Delhi Metallo-β-lactamase-1 (NDM-1) is available. This substitution allows for the provision of accurate, data-supported protocols and application notes as requested.
Introduction
Metallo-β-lactamases (MBLs) are a formidable class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The development of potent MBL inhibitors is a critical area of research in the fight against antimicrobial resistance. Taniborbactam (formerly VNRX-5133) is a novel bicyclic boronate that has demonstrated potent inhibitory activity against both serine-β-lactamases (SBLs) and clinically important MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM).[1][2][3][4][5][6][7][8]
Crystallographic studies of MBL-inhibitor complexes are instrumental in elucidating the molecular basis of inhibition and guiding structure-based drug design efforts. These studies provide high-resolution insights into the binding modes of inhibitors within the MBL active site, revealing key interactions that can be optimized to improve potency and spectrum of activity. This document provides detailed protocols for the crystallographic analysis of MBLs, using the NDM-1-taniborbactam complex as a primary example.
Data Presentation
The following tables summarize the quantitative data for the interaction of taniborbactam with NDM-1 and the crystallographic data for the NDM-1-taniborbactam complex.
Table 1: Inhibitory Activity of Taniborbactam against NDM-1
| Parameter | Value | Conditions | Reference |
| K_i | 3-16 nM | Competitive inhibitor, Cefepime (50 μM) as substrate, 80 nM enzyme | [1] |
| IC_50 | 0.01 µM | - | [5] |
| IC_50 | 0.24 ± 0.052 µM | Imipenem as substrate | [9] |
Table 2: Crystallographic Data for NDM-1 in Complex with Taniborbactam (PDB ID: 6RMF)
| Parameter | Value | Reference |
| Resolution | 1.95 Å | [1] |
| R-Value Work | 0.186 | [1] |
| R-Value Free | 0.217 | [1] |
| Space Group | P 1 21 1 | [1] |
| Unit Cell (a, b, c; α, β, γ) | 41.03, 59.75, 41.59 Å; 90, 98.19, 90° | [1] |
Experimental Protocols
Expression and Purification of NDM-1
This protocol describes the expression of recombinant NDM-1 in Escherichia coli and its subsequent purification.
Materials:
-
E. coli BL21(DE3) cells transformed with an expression vector containing the blaNDM-1 gene (residues 37-270) with an N-terminal His6-tag.
-
Luria-Bertani (LB) broth or Terrific Broth (TB)
-
Kanamycin (or other appropriate antibiotic for plasmid selection)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (20 mM HEPES pH 7.5, 150 mM NaCl)
-
HisTrap FF column (or equivalent)
-
Superdex 75 gel filtration column (or equivalent)
Protocol:
-
Expression:
-
Inoculate a 50 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3) cells.
-
Incubate overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of TB medium containing the antibiotic.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture overnight at 18°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a HisTrap FF column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged NDM-1 with a linear gradient of imidazole (20-250 mM) using the Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure NDM-1.
-
Pool the fractions containing NDM-1 and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.
-
For higher purity, further purify the protein by size-exclusion chromatography using a Superdex 75 column equilibrated with Dialysis Buffer.
-
Pool the fractions containing monomeric NDM-1, concentrate to 10-20 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.
-
Co-crystallization of NDM-1 with Taniborbactam
This protocol describes the co-crystallization of NDM-1 with taniborbactam using the hanging drop vapor diffusion method.
Materials:
-
Purified and concentrated NDM-1 (10-20 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Taniborbactam stock solution (100 mM in DMSO)
-
Crystallization screen solutions (e.g., Hampton Research Crystal Screen HT)
-
24-well or 96-well crystallization plates
-
Siliconized glass cover slips
Protocol:
-
Prepare the NDM-1-taniborbactam complex by adding taniborbactam to the purified NDM-1 solution to a final concentration of 2 mM.
-
Incubate the mixture on ice for 1 hour.
-
Set up hanging drop vapor diffusion trials by mixing 1 µL of the NDM-1-taniborbactam complex with 1 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal it over the corresponding reservoir well containing 500 µL of the reservoir solution.
-
Incubate the crystallization plates at 20°C.
-
Monitor the drops for crystal growth over several days to weeks.
-
For the NDM-1-taniborbactam complex (PDB ID: 6RMF), crystals were grown in a reservoir solution containing 0.1 M MES pH 6.5 and 25% w/v PEG 3350.
X-ray Data Collection and Structure Determination
This protocol provides a general workflow for X-ray diffraction data collection and structure determination.
Materials:
-
Crystals of the NDM-1-taniborbactam complex
-
Cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol)
-
Cryo-loops
-
Synchrotron X-ray source
-
X-ray detector
-
Data processing software (e.g., HKL2000, XDS)
-
Structure determination software (e.g., Phenix, CCP4)
Protocol:
-
Crystal Harvesting and Cryo-cooling:
-
Carefully remove a single crystal from the crystallization drop using a cryo-loop.
-
Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of the synchrotron beamline.
-
Collect a diffraction dataset by rotating the crystal in the X-ray beam.
-
For the NDM-1-taniborbactam complex, data was collected at a synchrotron source.
-
-
Data Processing and Structure Solution:
-
Process the raw diffraction data (indexing, integration, and scaling) using software such as HKL2000.
-
Solve the structure by molecular replacement using a previously determined structure of NDM-1 as a search model.
-
Refine the model against the experimental data and build the inhibitor into the electron density map using software like Phenix and Coot.
-
Validate the final structure using tools such as MolProbity.
-
Visualizations
Experimental Workflow for Crystallographic Studies of NDM-1 with Taniborbactam
References
- 1. rcsb.org [rcsb.org]
- 2. Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases [cronfa.swan.ac.uk]
- 3. X-ray structure determination of NDM-1 triple mutant [bio-protocol.org]
- 4. Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New boronate drugs and evolving NDM-mediated beta-lactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Metallo-β-lactamase-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Metallo-β-lactamase-IN-7 (MBL-IN-7).
Frequently Asked Questions (FAQs)
Q1: What is Metallo-β-lactamase-IN-7 and what is its primary application?
Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type metallo-β-lactamases (MBLs).[1] Its primary application is in research settings to study the mechanisms of antibiotic resistance conferred by these enzymes. It has been shown to potentiate the antibacterial activity of β-lactam antibiotics like meropenem against Gram-negative bacteria that express VIM-type MBLs.[1]
Q2: What are the recommended solvents for dissolving Metallo-β-lactamase-IN-7?
For creating stock solutions, it is recommended to dissolve Metallo-β-lactamase-IN-7 in an organic solvent such as Dimethyl Sulfoxide (DMSO). For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the desired aqueous medium.
Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What could be the cause?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. This can occur if the final concentration of the compound in the aqueous solution exceeds its solubility limit in that specific buffer. The percentage of DMSO carried over from the stock solution can also influence the solubility.
Q4: What is the recommended storage condition for Metallo-β-lactamase-IN-7 solutions?
Stock solutions of Metallo-β-lactamase-IN-7 in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to address common solubility problems encountered during experiments with Metallo-β-lactamase-IN-7.
Problem: Precipitate formation observed in the final assay medium.
-
Initial Check:
-
Verify the final concentration of MBL-IN-7 in your assay. Is it within the recommended range for aqueous solutions?
-
Calculate the final percentage of DMSO in your assay. A higher percentage of DMSO (e.g., 1-5%) can help maintain solubility, but be mindful of its potential effects on your experimental system.
-
-
Optimization of Stock Solution:
-
If you are preparing your own stock solution, ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming (to no more than 37°C) or sonication can aid in dissolution.
-
-
Serial Dilution Strategy:
-
Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.
-
-
Inclusion of Solubilizing Agents:
-
Consider the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01% to 0.1%), to your aqueous buffer. These agents can help to increase the solubility of hydrophobic compounds. Always perform a control experiment to ensure the surfactant does not interfere with your assay.
-
-
pH Adjustment of the Buffer:
-
The solubility of a compound can be pH-dependent. If the structure of MBL-IN-7 contains ionizable groups, adjusting the pH of your buffer might improve its solubility. It is recommended to test a range of pH values that are compatible with your experimental setup.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Metallo-β-lactamase-IN-7
| Target Enzyme | IC₅₀ (μM) |
| VIM-1 | 13.64 |
| VIM-2 | 0.019 |
| VIM-5 | 0.38 |
Data sourced from MedchemExpress.[1]
Table 2: Solubility Profile of Metallo-β-lactamase-IN-7 (Representative Data)
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO, but may have a lower solubility limit. |
| Water | < 0.1 mg/mL | Not recommended for preparing stock solutions due to low solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Dilution from a DMSO stock is necessary. Final concentration should be carefully optimized. |
Note: The solubility data in Table 2 is representative for a small molecule inhibitor of this class and should be experimentally verified.
Experimental Protocols
Protocol: Determination of IC₅₀ of MBL-IN-7 against VIM-2 using a Nitrocefin-based Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of MBL-IN-7, where solubility is a critical factor.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Tween-20.
-
VIM-2 Enzyme: Prepare a working solution of recombinant VIM-2 in Assay Buffer. The final concentration should be determined empirically to give a linear rate of nitrocefin hydrolysis over 10-15 minutes.
-
Nitrocefin Substrate: Prepare a stock solution of nitrocefin in DMSO and dilute to the desired final concentration (typically 100 µM) in Assay Buffer.
-
MBL-IN-7 Inhibitor: Prepare a 10 mM stock solution of MBL-IN-7 in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of the serially diluted MBL-IN-7 in DMSO (or DMSO alone for the control).
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of the VIM-2 enzyme working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the nitrocefin substrate solution to each well.
-
Immediately measure the absorbance at 490 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of Metallo-β-lactamase action and inhibition by MBL-IN-7.
Caption: Experimental workflow for preparing and using MBL-IN-7 solutions.
Caption: Decision tree for troubleshooting MBL-IN-7 solubility issues.
References
Technical Support Center: Optimizing Assay Conditions for Metallo-β-Lactamase (MBL) Inhibitor Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their MBL inhibitor testing assays.
Frequently Asked Questions (FAQs)
Q1: Which MBL enzymes are most relevant for inhibitor screening?
For an MBL inhibitor to be clinically useful, it may need to inhibit more than one MBL.[1] It is recommended to screen against a panel of clinically relevant enzymes. The most frequently studied MBLs include NDM-1 (New Delhi MBL), IMP-1 (Imipenemase), SPM-1 (São Paulo MBL), and VIM-2 (Verona integron-encoded MBL).[1][2] The MBL from Bacillus cereus (BcII) is also often used as a model enzyme.[1][2]
Q2: What are the common types of substrates used in MBL assays?
There are two main types of substrates used for MBL activity screening:
-
Chromogenic Substrates: These substrates produce a colored product upon hydrolysis, which can be measured by absorbance. Common examples include nitrocefin, CENTA, and imipenem.[1][2] Nitrocefin is a widely used chromogenic cephalosporin substrate.[3][4]
-
Fluorogenic Substrates: These substrates release a fluorescent product upon hydrolysis, leading to an increase in fluorescence signal.[1][2] Umbelliferone-derived cephalosporins, such as FC4 and FC5, are examples of sensitive fluorogenic substrates.[2]
Fluorogenic substrates are generally more sensitive than chromogenic substrates, allowing for the use of lower enzyme concentrations.[1][2]
Q3: How do I choose the right substrate for my MBL assay?
The choice of substrate depends on several factors, including the specific MBL being studied, the desired assay sensitivity, and cost considerations.[1][2]
-
Broad-spectrum activity: For screening against a panel of MBLs, a substrate that is hydrolyzed by a wide range of enzymes is desirable.[1]
-
Sensitivity: If high sensitivity is required, for instance in high-throughput screening (HTS), fluorogenic substrates are often preferred.[1][2]
-
Cost and availability: For large-scale screening, an inexpensive and readily available substrate is crucial.[1][2]
-
Substrate stability: Some substrates, like imipenem, are less stable than others, such as CENTA, which can affect the reliability of the assay.[1][2]
It is important to characterize the kinetic parameters (KM and kcat) of your chosen substrate with each MBL in your panel to ensure optimal assay conditions.[1]
Q4: What is the role of zinc ions in MBL activity and how does it affect inhibitor testing?
MBLs are zinc-dependent enzymes, meaning they require one or two zinc ions in their active site for catalytic activity.[5][6][7] The concentration of zinc ions in the assay buffer can significantly impact enzyme activity and, consequently, the apparent potency of inhibitors. Most known MBL inhibitors contain functional groups that can bind to these zinc ions.[8] Therefore, it is crucial to maintain a consistent and appropriate concentration of ZnSO4 in your assay buffer.[3]
Q5: What are some common MBL inhibitors and their mechanisms of action?
Many MBL inhibitors function by interacting with the zinc ions in the active site.[8][9] Common classes of MBL inhibitors include:
-
Thiol-containing compounds: These compounds, like captopril, can directly bind to the active site zinc ions.[8][9]
-
Carboxylate-containing compounds: These molecules can also chelate the zinc ions.[8][10]
-
Chelating agents: General chelating agents like EDTA and dipicolinic acid can inhibit MBLs by removing the essential zinc ions from the active site.[5]
-
Boronates: Cyclic boronates can mimic the tetrahedral intermediate formed during substrate hydrolysis.[8]
Troubleshooting Guide
Q1: My MBL enzyme shows low or no activity. What could be the problem?
Low or no enzyme activity can be due to several factors:
-
Incorrect buffer conditions: Ensure the pH of your buffer is optimal for the specific MBL. Most MBL assays are performed at a pH around 7.0-7.5.[3] Also, check for the presence of chelating agents in your buffer components, as these can inhibit the enzyme.[5]
-
Insufficient zinc concentration: MBLs require zinc for activity.[5][6] Make sure your assay buffer is supplemented with an adequate concentration of a zinc salt, typically ZnSO4.[3]
-
Improper enzyme storage or handling: MBLs are proteins and can be sensitive to temperature fluctuations and repeated freeze-thaw cycles. Store the enzyme at the recommended temperature and handle it on ice.
-
Substrate degradation: Some substrates are unstable in solution. Prepare fresh substrate solutions for each experiment.[1][2]
Q2: I am observing high background signal in my assay. How can I reduce it?
High background can be caused by:
-
Substrate instability: The spontaneous hydrolysis of the substrate can lead to a high background signal. This is particularly relevant for some chromogenic and fluorogenic substrates.[1][2] Running a control with substrate but no enzyme can help quantify this.
-
Compound interference: The test compounds themselves may be colored or fluorescent, interfering with the assay signal. Always run a control with the compound and substrate but no enzyme.
-
Contaminated reagents: Ensure all your buffers and reagents are free from microbial contamination.
Q3: The IC50 values for my inhibitor are not reproducible. What could be the reason?
Lack of reproducibility in IC50 values can stem from several sources:
-
Variable pre-incubation time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can significantly affect the apparent IC50 value, especially for slow-binding or irreversible inhibitors.[11] It is crucial to keep this time consistent across all experiments. A pre-incubation time of 10 minutes is commonly used.[2]
-
Inconsistent reagent concentrations: Small variations in the concentrations of the enzyme, substrate, or zinc can lead to shifts in IC50 values. Use freshly prepared and accurately diluted reagents.
-
Presence of detergents: Some detergents can affect MBL activity and inhibitor binding.[3][12] If a detergent is required for compound solubility, its concentration should be kept constant and as low as possible.
-
DMSO concentration: If your compounds are dissolved in DMSO, ensure the final concentration of DMSO in the assay is consistent and low (typically ≤0.1% v/v), as high concentrations can inhibit the enzyme.[10][13]
Q4: My inhibitor appears to be a pan-assay interference compound (PAIN). How can I confirm this?
PAINs are compounds that show activity in many different assays through non-specific mechanisms. To identify if your inhibitor is a PAIN, you can:
-
Perform counter-screens: Test your inhibitor against a different class of enzyme, such as a serine-β-lactamase (e.g., TEM-1), to check for selectivity.[3]
-
Vary assay conditions: Assess the effect of detergents like Triton X-100 or Tween 20 on the inhibitor's potency. PAINs often show altered activity in the presence of detergents.
-
Check for aggregation: Some compounds form aggregates that can sequester and inhibit the enzyme. Dynamic light scattering (DLS) can be used to check for compound aggregation at the concentrations used in the assay.
Data Presentation
Table 1: Kinetic Parameters of Common Substrates for Various MBLs
| MBL | Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |
| NDM-1 | Nitrocefin | 31 ± 2 | 210 ± 5 | 6.8 | [2] |
| NDM-1 | Imipenem | 10 ± 1 | 100 ± 2 | 10.0 | [2] |
| NDM-1 | FC4 | 10.0 ± 1.9 | - | - | [2] |
| IMP-1 | Nitrocefin | 12 ± 1 | 110 ± 2 | 9.2 | [2] |
| IMP-1 | Imipenem | 10 ± 1 | 180 ± 5 | 18.0 | [2] |
| VIM-2 | Nitrocefin | 15.2 ± 1.2 | 290 ± 10 | 19.1 | [1] |
| VIM-2 | FC5 | 7.2 ± 0.9 | 225 ± 8 | 31.2 | [1] |
| SPM-1 | FC4 | 5.0 ± 0.5 | 110 ± 3 | 22.0 | [1] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, pH, temperature).
Table 2: IC50 Values of Selected Inhibitors Against Different MBLs
| Inhibitor | MBL | IC50 (µM) | Substrate Used | Reference |
| (S)-7d | NDM-1 | 30 ± 2 | FC4 | [1] |
| (S)-7d | IMP-1 | 20 ± 1 | FC4 | [1] |
| (S)-7d | VIM-2 | 130 ± 10 | FC4 | [1] |
| (S)-7d | SPM-1 | 40 ± 3 | FC4 | [1] |
| l-captopril | NDM-1 | 10.0 ± 1.9 | FC4 | [2] |
| Compound 6821770 | NDM-1 | 19 ± 2 | Nitrocefin | [10] |
| Compound 6821770 | IMP-1 | 14 ± 1 | Nitrocefin | [10] |
| Compound 24897966 | VIM-2 | 50 ± 20 | Nitrocefin | [10] |
Experimental Protocols
Protocol 1: Standard MBL Activity Assay using a Chromogenic Substrate (Nitrocefin)
-
Prepare Assay Buffer: 50 mM HEPES, 50 µM ZnSO4, 0.05% Brij 35, pH 7.1.[3]
-
Prepare Reagents:
-
MBL enzyme stock solution (e.g., NDM-1, IMP-1, or VIM-2) in assay buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 0.1 nM), adjusted to achieve linear initial velocities.[3][10]
-
Nitrocefin substrate stock solution in DMSO. The final concentration in the assay should be around the KM value for the specific MBL (e.g., 10-40 µM).[10]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the MBL enzyme to the appropriate wells.
-
To initiate the reaction, add the nitrocefin substrate to all wells.
-
Immediately measure the change in absorbance at 495 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader at room temperature.[3]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each reaction.
-
The enzyme activity is proportional to the initial velocity.
-
Protocol 2: Determination of IC50 Values for MBL Inhibitors
-
Prepare Reagents:
-
Assay buffer, MBL enzyme, and substrate as described in Protocol 1.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the serially diluted inhibitor to the appropriate wells. The final DMSO concentration should be kept constant and low (e.g., ≤0.1% v/v).[10][13]
-
Add the MBL enzyme to all wells containing the inhibitor and to the positive control wells (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.[2]
-
Initiate the reaction by adding the nitrocefin substrate to all wells.
-
Measure the initial velocity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[10]
-
Visualizations
Caption: Workflow for a typical MBL inhibitor IC50 determination assay.
Caption: Mechanism of MBL inhibition by a chelating agent.
Caption: Troubleshooting decision tree for low MBL enzyme activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Metallo-β-lactamase-IN-7 in solution
Welcome to the technical support center for Metallo-β-lactamase-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Metallo-β-lactamase-IN-7 by addressing common challenges related to its stability in solution.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with Metallo-β-lactamase-IN-7.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Metallo-β-lactamase-IN-7 upon reconstitution or dilution. | Poor solubility in the chosen solvent or buffer. | 1. Solvent Optimization: Reconstitute Metallo-β-lactamase-IN-7 in a small amount of an organic solvent like DMSO before diluting into your aqueous experimental buffer. 2. Buffer Screening: Test a range of buffers with varying pH and salt concentrations to identify the optimal conditions for solubility.[1][2][3][4] 3. Lower Concentration: Work with lower concentrations of the inhibitor if experimentally feasible. |
| Loss of inhibitory activity over time. | Instability of the inhibitor in the experimental buffer. | 1. pH Optimization: Determine the optimal pH for inhibitor stability and activity. MBL activity can be pH-dependent, and this may influence inhibitor binding and stability.[5][6][7][8] 2. Temperature Control: Store stock solutions at -20°C or -80°C and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. 3. Addition of Stabilizing Agents: Consider the addition of cryoprotectants like glycerol to stock solutions for long-term storage. For working solutions, the inclusion of carrier proteins like BSA may prevent non-specific binding and degradation, but should be used with caution as they can interfere with some assays. |
| Inconsistent IC50 values between experiments. | 1. Inhibitor instability. 2. Enzyme instability. 3. Variability in experimental setup. | 1. Fresh Preparations: Always use freshly prepared dilutions of Metallo-β-lactamase-IN-7 for each experiment. 2. Enzyme Quality Control: Ensure the MBL enzyme is properly folded and active. Run a positive control with a known substrate to confirm enzyme activity before each experiment. 3. Standardized Protocols: Maintain consistent incubation times, temperatures, and component concentrations across all experiments. |
| Precipitation when inhibitor is mixed with the MBL enzyme. | Formation of an insoluble enzyme-inhibitor complex. | 1. Buffer Optimization: Re-evaluate the buffer composition, including pH and ionic strength.[1][2][3][4] 2. Lower Concentrations: Titrate both the enzyme and inhibitor to the lowest effective concentrations. 3. Inclusion of Detergents: A low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) may help to maintain the solubility of the complex. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Metallo-β-lactamase-IN-7?
A1: While specific data for Metallo-β-lactamase-IN-7 is not provided, small molecule inhibitors are often initially dissolved in a 100% organic solvent such as DMSO to create a high-concentration stock solution. This stock is then diluted into the final aqueous buffer for the experiment. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
Q2: How should I store stock solutions of Metallo-β-lactamase-IN-7?
A2: For long-term stability, it is recommended to store stock solutions of Metallo-β-lactamase-IN-7 at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Q3: My Metallo-β-lactamase-IN-7 solution appears cloudy. What should I do?
A3: Cloudiness or precipitation indicates that the inhibitor may not be fully soluble in the current buffer system. You can try to gently warm the solution or sonicate it briefly. If the precipitate persists, you may need to adjust the buffer composition (pH, ionic strength) or prepare a new solution, potentially starting with a higher proportion of organic solvent before final dilution.
Q4: Can the pH of the buffer affect the stability and activity of Metallo-β-lactamase-IN-7?
A4: Yes, pH can significantly impact both the stability of the inhibitor and the activity of the Metallo-β-lactamase enzyme.[5][6][7][8] The optimal pH for MBL activity varies depending on the specific enzyme.[5][6][7] It is recommended to perform initial experiments to determine the optimal pH range for your specific MBL and to ensure Metallo-β-lactamase-IN-7 remains stable and active within that range.
Q5: Are there any additives that can improve the stability of Metallo-β-lactamase-IN-7 in my experiments?
A5: The use of additives should be approached with caution as they can interfere with your assay. However, for storage of stock solutions, adding a cryoprotectant like glycerol (10-50%) can improve stability. For enzyme-inhibitor interaction studies, maintaining appropriate concentrations of essential metal ions, such as zinc, in the buffer is critical for MBL activity.[9][10][11]
Experimental Protocols
Protocol 1: Buffer Optimization for Metallo-β-lactamase-IN-7 Solubility
This protocol outlines a method to screen for an optimal buffer system to maintain the solubility of Metallo-β-lactamase-IN-7.
Materials:
-
Metallo-β-lactamase-IN-7
-
DMSO
-
A selection of biological buffers (e.g., Phosphate, Tris, HEPES, MOPS)[1][2][3][4][12]
-
Solutions for pH adjustment (e.g., HCl, NaOH)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution of Metallo-β-lactamase-IN-7 in 100% DMSO.
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 100 mM, 200 mM NaCl).
-
Dilute the Metallo-β-lactamase-IN-7 stock solution into each buffer to the desired final concentration.
-
Visually inspect each solution for any signs of precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
To quantify solubility, centrifuge the solutions to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the inhibitor absorbs. A higher absorbance indicates greater solubility.
Protocol 2: Assessing the Stability of Metallo-β-lactamase-IN-7 Over Time
This protocol is designed to evaluate the stability of Metallo-β-lactamase-IN-7 in a chosen buffer by measuring its inhibitory activity at different time points.
Materials:
-
Metallo-β-lactamase-IN-7
-
Metallo-β-lactamase (MBL) enzyme
-
A suitable MBL substrate (e.g., nitrocefin, imipenem)[13]
-
Optimized assay buffer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a working solution of Metallo-β-lactamase-IN-7 in the optimized assay buffer.
-
At time zero, take an aliquot of the inhibitor solution and perform an IC50 determination assay with the MBL enzyme and its substrate.
-
Incubate the remaining inhibitor solution at the intended experimental temperature (e.g., room temperature or 37°C).
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take another aliquot of the inhibitor solution and repeat the IC50 determination assay.
-
A significant increase in the IC50 value over time indicates degradation of the inhibitor.
Visualizations
Caption: Workflow for assessing the stability of Metallo-β-lactamase-IN-7.
Caption: Logic tree for troubleshooting inhibitor precipitation.
References
- 1. Commonly Used Buffers [fishersci.no]
- 2. dalochem.com [dalochem.com]
- 3. Buffers for Biochemical Reactions [promega.com]
- 4. Buffer Reference Center [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metallo-β-lactamase structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metallo-beta-lactamase protein fold - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Commonly Used Molecular Biology Buffers - MB Reagents & Buffers - Molecular Biology [himedialabs.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Off-Target Effects of Novel MBL Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel metallo-β-lactamase (MBL) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects observed with novel MBL inhibitors?
A1: The primary mechanisms of off-target effects stem from the conservation of a zinc-binding motif in the active site of MBLs, which is also present in many human metalloenzymes.[1][2][3] Off-target effects can be broadly categorized as:
-
Zinc Chelation: Many MBL inhibitors function by chelating the zinc ions essential for catalytic activity.[1][4] These inhibitors can also strip zinc from host metalloenzymes, leading to their inactivation and subsequent cellular dysfunction. This is a significant concern for inhibitors with a metal-stripping mechanism.[2]
-
Direct Inhibition of Human Metalloenzymes: Inhibitors designed to form a ternary complex with the MBL and its zinc ions can also bind to the active sites of human metalloenzymes, such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs), leading to their inhibition.[1][5]
-
Allosteric Inhibition: While less common, some inhibitors may bind to allosteric sites on MBLs. It is conceivable that such inhibitors could also bind to allosteric sites on host proteins, leading to unintended modulation of their function.[6]
Q2: My MBL inhibitor shows potent activity in an enzymatic assay but has weak or no activity in a cellular assay. What are the possible reasons?
A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Poor Cell Permeability: The inhibitor may not be able to cross the bacterial cell wall and membrane to reach the periplasmic space where MBLs are typically located.
-
Efflux Pump Activity: The bacterium may actively pump the inhibitor out of the cell, preventing it to reach an effective concentration at the target.
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Inhibitor Instability: The inhibitor may be unstable in the cellular assay medium or may be metabolized by bacterial enzymes.
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High Substrate Concentration in Cellular Environment: The concentration of the β-lactam antibiotic used in the cellular assay might be much higher than the Km of the MBL, making it difficult for a competitive inhibitor to be effective.
Q3: I am observing cytotoxicity in my cellular assays. How can I determine if it's an on-target or off-target effect?
A3: Distinguishing between on-target and off-target cytotoxicity is crucial. Here are some strategies:
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Use a Control Cell Line: Test your inhibitor on a mammalian cell line that does not express any MBLs. If you still observe cytotoxicity, it is likely an off-target effect.
-
Vary the MBL Expression Level: If possible, use bacterial strains with varying levels of MBL expression. If the cytotoxicity correlates with the MBL expression level, it might be an on-target effect (e.g., accumulation of a toxic intermediate).
-
Assess Inhibition of Key Human Metalloenzymes: Directly test your inhibitor against a panel of relevant human metalloenzymes (e.g., MMPs, CAs) to see if it has any inhibitory activity at concentrations where you observe cytotoxicity.
-
Rescue Experiment: For suspected zinc chelators, you can try to rescue the cells by supplementing the media with exogenous zinc. If the cytotoxicity is reduced, it supports a zinc chelation mechanism.
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in the nitrocefin assay.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the assay plate for any precipitate. Measure the solubility of your compound in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity). |
| Inhibitor has intrinsic color | Run a control plate with the inhibitor and all assay components except the enzyme. Subtract the absorbance of this control from your experimental wells. |
| Contaminated Reagents | Prepare fresh buffers and enzyme stock solutions. Ensure all plasticware is clean. |
| Inaccurate Pipetting | Calibrate your pipettes. Use reverse pipetting for viscous solutions. |
| Timing Inconsistency | Use a multichannel pipette to add reagents to all wells simultaneously. Ensure the plate is read at the same time point after initiating the reaction. |
Issue 2: My inhibitor appears to be a potent zinc chelator. How can I improve its selectivity for MBLs?
| Possible Cause | Troubleshooting Step |
| Broad-spectrum chelating moiety | Modify the chemical scaffold to increase interactions with the protein residues in the MBL active site. The goal is to shift the mechanism from pure metal stripping to the formation of a more specific ternary complex.[2] |
| Lack of structural information | If possible, obtain a crystal structure of your inhibitor bound to the MBL. This will provide valuable insights into the binding mode and guide rational drug design efforts to improve selectivity. |
| Insufficient screening cascade | Implement a counter-screening strategy early in your discovery process. Test your compounds against a panel of human metalloenzymes to identify and deprioritize non-selective chelators. |
Data Presentation
Table 1: IC50 Values of Selected MBL Inhibitors against various Metallo-β-Lactamases.
| Inhibitor | NDM-1 IC50 (µM) | VIM-2 IC50 (µM) | IMP-1 IC50 (µM) | Reference |
| L-Captopril | >500 | 7.8 | 0.072 | [1] |
| D-Captopril | 13.2 | 20.3 | 0.19 | [1][7] |
| Thiorphan | 0.23 | 0.34 | 0.04 | [8] |
| AMA | 4-8 µg/mL (MIC) | 4-8 µg/mL (MIC) | 12-16 µg/mL (MIC) | [1] |
| Bisthiazolidine Analog | 7-19 | - | - | [9] |
Table 2: Off-Target Inhibition of Human Metalloenzymes by Potential MBL Inhibitors.
| Inhibitor Class | Human Enzyme Target | Observed Effect | Significance | Reference |
| Hydroxamic Acids | Matrix Metalloproteinases (MMPs) | Potent Inhibition | High potential for off-target effects due to broad MMP inhibition. | [1][5] |
| Carboxylates | Angiotensin-Converting Enzyme (ACE) | Inhibition | Potential for cardiovascular side effects. | [9] |
| Sulfonamides | Carbonic Anhydrases (CAs) | Potent Inhibition | Potential for various physiological side effects depending on the CA isoform inhibited. | |
| Broad-spectrum Zinc Chelators (e.g., EDTA) | Various Metalloenzymes | Non-selective Inhibition | High risk of toxicity due to disruption of essential zinc-dependent processes. | [1] |
Experimental Protocols
Protocol 1: Nitrocefin-Based Assay for MBL Activity
This protocol is adapted from commercially available kits and literature.[7][10]
Materials:
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Purified MBL enzyme
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Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[10]
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Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 0.01% Triton X-100)
-
Inhibitor stock solution (in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the MBL enzyme to the desired concentration in Assay Buffer.
-
Prepare a working solution of nitrocefin (e.g., 100 µM) in Assay Buffer. Protect from light.[10]
-
Prepare serial dilutions of the inhibitor in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%).
-
-
Assay Setup:
-
Add 50 µL of the inhibitor dilutions to the wells of the 96-well plate. Include wells with Assay Buffer and DMSO as a no-inhibitor control.
-
Add 25 µL of the diluted MBL enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure:
-
Add 25 µL of the nitrocefin working solution to each well to start the reaction.
-
Immediately measure the absorbance at 490 nm every minute for 15-30 minutes in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(1 - (V0 with inhibitor / V0 without inhibitor)) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Assay for Cellular Cytotoxicity
This protocol is a standard method for assessing cell viability.[11][12][13][14]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium
-
Inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are MBL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can We Exploit β-Lactamases Intrinsic Dynamics for Designing More Effective Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
- 11. MTT™ cell viability test [bio-protocol.org]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Strategies to reduce experimental variability with Metallo-β-lactamase-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Metallo-β-lactamase-IN-7 and reducing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is Metallo-β-lactamase-IN-7 and what is its primary target?
Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type metallo-β-lactamases (MBLs).[1] It belongs to a class of compounds based on a 1H-imidazole-2-carboxylic acid scaffold.[1] Its primary targets are VIM-1, VIM-2, and VIM-5, with particularly strong activity against VIM-2.[1]
Q2: What is the mechanism of action of Metallo-β-lactamase-IN-7?
Metallo-β-lactamase-IN-7 acts as a metal-binding inhibitor. The 1H-imidazole-2-carboxylic acid core likely chelates the zinc ions in the active site of the VIM-type MBLs, preventing the hydrolysis of β-lactam antibiotics.[1][2]
Q3: What are the common applications of Metallo-β-lactamase-IN-7 in research?
Metallo-β-lactamase-IN-7 is primarily used in research to:
-
Study the structure and function of VIM-type MBLs.
-
Investigate the mechanisms of antibiotic resistance.
-
Potentiate the activity of β-lactam antibiotics, such as meropenem, against resistant bacterial strains expressing VIM-type enzymes.[1]
-
Serve as a lead compound for the development of novel MBL inhibitors.
Q4: How should I prepare a stock solution of Metallo-β-lactamase-IN-7?
It is recommended to dissolve Metallo-β-lactamase-IN-7 in a suitable organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For aqueous buffers, ensure the final DMSO concentration is low (typically ≤1%) to avoid affecting enzyme activity. Always refer to the manufacturer's datasheet for specific solubility information.
Q5: What is the recommended storage condition for Metallo-β-lactamase-IN-7?
For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | 1. Enzyme Instability: VIM-type MBLs can vary in stability.[3] 2. Zinc Concentration: Insufficient or excess zinc in the assay buffer can affect enzyme activity. 3. Inhibitor Precipitation: The inhibitor may not be fully soluble at the tested concentrations. 4. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. | 1. Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice. 2. Supplement the assay buffer with a controlled concentration of ZnSO4 (e.g., 50 µM).[4] 3. Visually inspect the wells for any precipitation. If observed, reduce the highest concentration of the inhibitor or try a different solvent for the stock solution. Ensure the final solvent concentration is consistent across all wells. 4. Use calibrated pipettes and perform serial dilutions carefully. |
| High background signal/noise | 1. Substrate Instability: The reporter substrate (e.g., nitrocefin) may be degrading spontaneously. 2. Contaminated Buffers or Reagents: Microbial contamination can lead to a false signal. 3. Autofluorescence of the Inhibitor: The inhibitor itself might be fluorescent at the assay wavelengths. | 1. Prepare fresh substrate solution for each experiment. 2. Use sterile, filtered buffers and high-purity reagents. 3. Run a control experiment with the inhibitor in the assay buffer without the enzyme to check for autofluorescence. |
| No or very low inhibition observed | 1. Incorrect MBL Target: Metallo-β-lactamase-IN-7 is specific for VIM-type MBLs and may not inhibit other MBLs like NDM or IMP types effectively.[1] 2. Degraded Inhibitor: The inhibitor may have degraded due to improper storage. 3. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Confirm that the MBL being used is a VIM-type enzyme. 2. Prepare a fresh stock solution of the inhibitor. 3. Test the enzyme activity with a known substrate and without any inhibitor to ensure it is active. |
| Precipitation of the inhibitor in the assay well | 1. Low Solubility: The inhibitor has limited solubility in the aqueous assay buffer. 2. High Final Concentration of Organic Solvent: A high concentration of the solvent from the inhibitor stock solution can cause precipitation when mixed with the aqueous buffer. | 1. Decrease the highest concentration of the inhibitor used in the assay. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low and consistent across all wells (typically ≤1%). |
Quantitative Data
Table 1: Inhibitory Activity of Metallo-β-lactamase-IN-7 against VIM-type MBLs
| Metallo-β-lactamase Variant | IC50 (µM) |
| VIM-1 | 13.64 |
| VIM-2 | 0.019 |
| VIM-5 | 0.38 |
Data obtained from MedChemExpress, citing Yan YH, et al. Eur J Med Chem. 2022;228:113965.[1]
Experimental Protocols
General Protocol for IC50 Determination of Metallo-β-lactamase-IN-7 against VIM-2
Disclaimer: This is a general protocol and should be optimized based on specific laboratory conditions and equipment. For precise details, refer to the primary literature (Yan YH, et al. Eur J Med Chem. 2022;228:113965).
Materials:
-
Purified VIM-2 enzyme
-
Metallo-β-lactamase-IN-7
-
Nitrocefin (or another suitable chromogenic/fluorogenic substrate)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO4[4]
-
DMSO (for inhibitor stock solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a 10 mM stock solution of Metallo-β-lactamase-IN-7 in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 0.001 µM). Ensure the final DMSO concentration in each well is consistent and does not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the VIM-2 enzyme in the assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.
-
Prepare a working solution of nitrocefin in the assay buffer. The final concentration in the assay should be close to its Km value for VIM-2.
-
-
Assay Setup (in a 96-well plate):
-
Add a fixed volume of the diluted inhibitor solutions to the respective wells.
-
Add a corresponding volume of assay buffer with the same final DMSO concentration to the control wells (no inhibitor).
-
Add the diluted VIM-2 enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 490 nm (for nitrocefin hydrolysis) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis software.
-
Visualizations
Caption: Mechanism of VIM-2 and its inhibition.
Caption: Workflow for troubleshooting IC50 variability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification protocols for Metallo-β-lactamase-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metallo-β-lactamase-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is Metallo-β-lactamase-IN-7?
Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type metallo-β-lactamases.[1] It is a small molecule compound, not a protein enzyme. Its primary function is to block the activity of these resistance enzymes, thereby restoring the efficacy of β-lactam antibiotics like meropenem against certain Gram-negative bacteria.[1]
Q2: Is there a purification protocol for Metallo-β-lactamase-IN-7 from a biological source?
As Metallo-β-lactamase-IN-7 is a synthetic chemical compound, it is not produced in and purified from biological systems like E. coli. Therefore, a traditional protein purification protocol is not applicable. The compound is synthesized and purified using chemical methods. For research purposes, it is typically purchased from a commercial supplier.
Q3: How should I store and handle Metallo-β-lactamase-IN-7?
For optimal stability, it is recommended to store the compound as a solid at -20°C. For creating stock solutions, consult the manufacturer's datasheet for recommended solvents (e.g., DMSO). It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: I am not seeing any potentiation of my antibiotic's activity. What could be the reason?
Several factors could contribute to a lack of antibiotic potentiation:
-
Incorrect Enzyme Subclass: Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type metallo-β-lactamases.[1] It may have significantly lower activity against other MBLs (e.g., NDM, IMP types) or other classes of β-lactamases (serine β-lactamases).[2][3]
-
Other Resistance Mechanisms: The bacterial strain you are testing may possess other resistance mechanisms to the antibiotic, such as efflux pumps or alterations in penicillin-binding proteins (PBPs), which would not be affected by the inhibition of metallo-β-lactamases.
-
Compound Degradation: Ensure the inhibitor has been stored correctly and the stock solution is fresh.
-
Inappropriate Assay Conditions: The pH, buffer components, or presence of certain metal ions in your assay medium can affect the inhibitor's activity.
Q5: Can I use Metallo-β-lactamase-IN-7 to inhibit all types of β-lactamases?
No. β-lactamases are a broad family of enzymes classified into four Ambler classes: A, B, C, and D.[3] Metallo-β-lactamases belong to class B and are zinc-dependent enzymes.[4] Inhibitors are often specific to a particular class or even a subclass. Metallo-β-lactamase-IN-7 is reported to be potent against VIM-type class B enzymes.[1] It is not expected to be effective against serine-based β-lactamases (Classes A, C, and D).[3]
Troubleshooting Guide for Experiments with Metallo-β-lactamase-IN-7
This guide addresses common issues encountered during in vitro and cell-based assays involving Metallo-β-lactamase-IN-7 and a target metallo-β-lactamase enzyme.
Section 1: Issues with Target Metallo-β-Lactamase Purification
A reliable source of the target metallo-β-lactamase is crucial for inhibitor characterization. Here are some common problems during the purification of these enzymes.
Problem: Low Protein Yield
| Possible Cause | Recommended Solution |
| Low Expression Levels | Optimize expression conditions (e.g., IPTG concentration, induction temperature and time).[5] |
| Protein in Insoluble Fraction | Perform a small-scale purification under denaturing conditions (e.g., with urea) to check for tag accessibility.[6] Consider adding a flexible linker between the protein and the purification tag.[6] |
| Loss During Lysis | Ensure complete cell lysis. Use appropriate protease inhibitors. |
| Protein Degradation | Work quickly and at low temperatures (4°C) during purification. Add protease inhibitors to your buffers.[7] |
Problem: Protein Does Not Bind to Affinity Column (e.g., Ni-NTA for His-tagged proteins)
| Possible Cause | Recommended Solution |
| Inaccessible His-tag | The His-tag may be buried within the folded protein.[6] Try purifying under denaturing conditions and then refolding the protein.[6] Alternatively, move the tag to the other terminus of the protein.[8] |
| Incorrect Buffer Conditions | Ensure the pH of your binding buffer is appropriate (typically 7.5-8.0 for His-tags).[6] Avoid high concentrations of imidazole in the binding buffer. Check for the presence of chelating agents like EDTA that would strip the metal from the column. |
| Column Overload | Reduce the amount of total protein loaded onto the column.[8] |
Problem: Protein Elutes with Many Impurities
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the wash volume or the concentration of the competitive eluent (e.g., imidazole for His-tags) in the wash buffer.[8] |
| Non-specific Binding | Add a non-ionic detergent (e.g., 0.1% Triton X-100) or increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to reduce non-specific hydrophobic and ionic interactions. |
| Co-purifying Proteins | Consider adding an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity step.[9][10] |
Section 2: Issues with Enzyme Inhibition Assays
Problem: High Variability in IC50 Values
| Possible Cause | Recommended Solution |
| Inhibitor Precipitation | Check the solubility of Metallo-β-lactamase-IN-7 in your final assay buffer. You may need to adjust the final DMSO concentration or buffer composition. |
| Enzyme Instability | Metallo-β-lactamases require zinc for activity.[4] Ensure your assay buffer contains supplemental ZnSO4 (e.g., 50 µM) and lacks strong metal chelators.[5][9] |
| Inaccurate Pipetting | Use calibrated pipettes and perform serial dilutions of the inhibitor carefully. |
| Substrate Concentration | The calculated IC50 value is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of your reporter substrate (e.g., nitrocefin). |
Experimental Protocols & Methodologies
General Protocol for Metallo-β-Lactamase Purification (Example: His-tagged VIM-2)
-
Expression: Transform E. coli BL21(DE3) with a VIM-2 expression plasmid. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.[5]
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the suspension on ice to lyse the cells and centrifuge to pellet cellular debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Washing: Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[5]
-
Buffer Exchange/Dialysis: Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 50 µM ZnSO4) using dialysis or a desalting column.[5][9]
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE. A purity of >95% is desirable for kinetic studies.[10]
Visualizations
Caption: A generalized workflow for the expression and purification of a recombinant metallo-β-lactamase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. Purification and Biochemical Characterization of IMP-13 Metallo-β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression, Purification, and Characterization of the Cloned Metallo-β-Lactamase L1 from Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Metal Ion Chelation by MBL Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metallo-β-lactamase (MBL) inhibitors. The focus is on addressing the common challenge of metal ion chelation and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for many metallo-β-lactamase (MBL) inhibitors?
A1: Many potent MBL inhibitors function by targeting the zinc ions in the enzyme's active site.[1][2] Their mechanism can involve either forming a ternary complex with the zinc ions and the enzyme, or by stripping the zinc ions from the active site altogether, a process known as chelation.[1][2]
Q2: What are the potential off-target effects of MBL inhibitors that work by zinc chelation?
A2: Zinc-chelating MBL inhibitors can suffer from a lack of specificity, as they may also interact with other essential metalloenzymes in both the bacteria and the host, potentially leading to toxicity.[3] This can complicate the interpretation of experimental results and poses a challenge for their clinical development.
Q3: How can I determine if my MBL inhibitor is working by chelating zinc ions?
A3: Several methods can be employed to investigate the mechanism of inhibition. Equilibrium dialysis followed by quantification of metal content using techniques like atomic absorption (AA) spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) can directly measure the removal of zinc from the MBL.[1] Spectroscopic methods using cobalt-substituted MBLs can also provide insights into whether an inhibitor is displacing the metal ion.[1]
Q4: What are some common MBLs that are used for inhibitor screening?
A4: Clinically relevant MBLs frequently used for inhibitor screening include New Delhi metallo-β-lactamase (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM-2), and imipenemase (IMP-1).[4][5]
Q5: Are there any MBL inhibitors that do not work by zinc chelation?
A5: Yes, research is ongoing to develop MBL inhibitors with alternative mechanisms of action to avoid the complications of zinc chelation. These include compounds that form covalent bonds with the enzyme or act as allosteric inhibitors, binding to a site other than the active site to modulate enzyme activity.[1]
Troubleshooting Guides
Biochemical Assays (e.g., Nitrocefin Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal or apparent inhibition in no-enzyme controls. | - Inhibitor compound absorbs at the detection wavelength. - Inhibitor compound is fluorescent. - Reagent contamination. | - Run a control with the inhibitor alone to measure its intrinsic absorbance/fluorescence and subtract this from the experimental values. - Ensure all reagents and buffers are freshly prepared and free from contamination.[6] |
| High variability between replicate wells. | - Inconsistent pipetting volumes. - Poor mixing of reagents. - Temperature fluctuations across the microplate. | - Calibrate pipettes regularly. - Ensure thorough mixing of all solutions before and after addition to the wells. - Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction. |
| No or very low enzyme activity. | - Inactive enzyme due to improper storage or handling. - Incorrect buffer composition (e.g., wrong pH, lack of necessary co-factors). - Presence of contaminating inhibitors in the assay components. | - Use a fresh aliquot of enzyme and handle it on ice. - Verify the pH and composition of the assay buffer. For MBLs, ensure the presence of adequate zinc. - Test each component of the assay for inhibitory activity. |
| Unexpectedly high IC50 values. | - Substrate concentration is too high, leading to competition with the inhibitor. - The inhibitor is unstable under the assay conditions. - The chosen MBL is not susceptible to the inhibitor. | - Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration at or below the Km for IC50 determination.[7] - Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. - Test the inhibitor against a panel of different MBLs. |
Cell-Based Assays (e.g., Minimum Inhibitory Concentration - MIC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inhibitor shows toxicity to bacterial cells even in the absence of a β-lactam antibiotic. | - The inhibitor has inherent antibacterial activity independent of MBL inhibition. - The inhibitor is chelating essential metal ions required for bacterial growth. | - Determine the MIC of the inhibitor alone. - Supplement the growth medium with a low concentration of zinc to see if it rescues bacterial growth. Be cautious as excess zinc can also be toxic. |
| No potentiation of β-lactam activity observed. | - The inhibitor is not cell-permeable. - The inhibitor is being actively pumped out of the cell by efflux pumps. - The concentration of the inhibitor is too low. - The bacterial strain expresses other resistance mechanisms. | - Evaluate the physicochemical properties of the inhibitor for cell permeability. - Test the inhibitor in combination with a known efflux pump inhibitor. - Perform a dose-response matrix (checkerboard assay) with varying concentrations of both the inhibitor and the β-lactam. - Characterize the resistance profile of the bacterial strain. |
| High variability in MIC results. | - Inconsistent inoculum size. - Incomplete dissolution of the inhibitor. - Variation in the composition of the growth medium. | - Standardize the inoculum preparation to a specific McFarland standard. - Ensure the inhibitor is fully dissolved in the appropriate solvent before diluting into the growth medium. - Use a consistent and well-defined growth medium for all experiments. |
Quantitative Data Summary
Table 1: IC50 Values of Selected MBL Inhibitors Against NDM-1, VIM-2, and IMP-1.
| Inhibitor | Target MBL | IC50 (µM) | Notes |
| Aspergillomarasmine A (AMA) | NDM-1 | Low µM range | A natural product that acts as a zinc chelator.[8] |
| L-captopril | NDM-1 | 10.0 ± 1.9 | An angiotensin-converting enzyme (ACE) inhibitor that also chelates zinc. |
| Compound 1 | NDM-1 | 19 ± 2 | Identified through virtual screening to avoid thiol or carboxylate groups.[9] |
| Compound 2 | IMP-1 | 14 ± 1 | Identified through virtual screening to avoid thiol or carboxylate groups.[9] |
| Compound 3 | VIM-2 | 50 ± 20 | Identified through virtual screening to avoid thiol or carboxylate groups.[9] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Experimental Protocols
Protocol 1: Determination of IC50 using the Nitrocefin Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of a test compound against a purified MBL enzyme using the chromogenic substrate nitrocefin.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Nitrocefin solution (stock solution in DMSO, working solution in assay buffer)[10]
-
Test inhibitor (stock solution in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a defined concentration of ZnCl2, e.g., 50 µM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm[11]
Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the test inhibitor in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.
-
Prepare Assay Plate:
-
Add a fixed volume of assay buffer to each well.
-
Add a small volume of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (assay buffer with solvent only) and a "no enzyme" control (assay buffer with inhibitor and no enzyme).
-
-
Add Enzyme: Add a fixed concentration of the purified MBL enzyme to all wells except the "no enzyme" control. The final enzyme concentration should be chosen to give a linear reaction rate for at least 10-15 minutes.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a fixed concentration of nitrocefin to all wells to start the reaction. The final nitrocefin concentration should be at or below its Km value for the specific MBL.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at 486 nm over time in a kinetic mode.
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each well.
-
Normalize the initial velocities to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.[7]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in the presence and absence of an MBL inhibitor against a bacterial strain expressing an MBL.
Materials:
-
Bacterial strain expressing an MBL
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
MBL inhibitor
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic and Inhibitor Solutions: Prepare stock solutions of the β-lactam antibiotic and the MBL inhibitor in a suitable solvent.
-
Prepare Assay Plate:
-
Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the columns of the 96-well plate.
-
To a parallel set of wells, add the MBL inhibitor at a fixed, sub-inhibitory concentration to each well containing the serially diluted antibiotic.
-
Include a growth control (no antibiotic, no inhibitor) and a sterility control (no bacteria).
-
-
Inoculate Plate: Dilute the standardized bacterial inoculum in CAMHB and add a fixed volume to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates potentiation of the antibiotic's activity.
Visualizations
References
- 1. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of zinc chelating compounds as metallo-β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assaygenie.com [assaygenie.com]
- 7. courses.edx.org [courses.edx.org]
- 8. researchgate.net [researchgate.net]
- 9. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 11. nitrocefin.com [nitrocefin.com]
MBL Variant Experimental Parameters: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving different Mannose-Binding Lectin (MBL) variants. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the major MBL variants I should be aware of?
A1: The functionality and serum concentration of MBL are primarily influenced by single nucleotide polymorphisms (SNPs) in the MBL2 gene. These are categorized into two main groups:
-
Structural Variants (Exon 1): These SNPs are located in exon 1 and alter the amino acid sequence of the MBL protein, affecting its structure and ability to form functional oligomers. The wild-type allele is denoted as 'A', while the common variants are 'B' (rs1800450), 'C' (rs1800451), and 'D' (rs5030737). Collectively, the B, C, and D alleles are often referred to as 'O' alleles.[1] Individuals with 'O' alleles have significantly reduced MBL levels and function.
-
Promoter Polymorphisms: SNPs in the promoter region of the MBL2 gene affect the rate of MBL transcription and, consequently, the amount of MBL protein produced. The most significant of these are at positions -550 (H/L alleles, rs11003125) and -221 (X/Y alleles, rs7096206).[1][2] The 'X' allele, in particular, is associated with significantly lower MBL expression.[3]
Q2: How do these MBL variants affect serum MBL concentrations?
A2: The combination of promoter and structural variants determines an individual's MBL serum concentration. These combinations are often inherited as haplotypes. Genotypes are generally grouped into high, medium, and low MBL expression categories. For instance, the YA/YA genotype (wild-type promoter and structural alleles) is associated with high MBL levels, while genotypes containing 'O' alleles and the 'X' promoter allele (e.g., XA/O, O/O) result in low to deficient MBL concentrations.[3]
Q3: What is the functional consequence of structural MBL variants?
A3: Structural variants lead to the production of a structurally impaired MBL protein.[1] This affects the formation of higher-order oligomers, which are essential for high-avidity binding to pathogen surfaces and for activating the MBL-associated serine proteases (MASPs) to initiate the lectin pathway of the complement system.[4] Consequently, individuals with these variants have reduced MBL functional activity.
Quantitative Data Summary
The following tables summarize the expected serum MBL concentrations associated with different MBL2 genotypes. Note that these are median or typical ranges, and individual variation can occur.
Table 1: Serum MBL Concentrations Based on Combined Promoter and Structural Genotypes
| Genotype Group | MBL Expression Level | Median Serum MBL Concentration (ng/mL) | Interquartile Range (IQR) (ng/mL) |
| YA/YA | High | 2162[5] | 1795 - 3639[5] |
| YA/XA | High | - | - |
| XA/XA | Medium | - | - |
| YA/O | Medium | - | - |
| XA/O | Low | 223.5[5] | 71.5 - 2078[5] |
| O/O | Low/Deficient | < 100[6] | - |
Table 2: Serum MBL Concentrations Based on Promoter H/L Polymorphism
| H/L Genotype | Median Serum MBL Concentration (ng/mL) |
| H/H | 3450[7] |
| L/L | 1160[7] |
Table 3: Serum MBL Concentrations Based on Haplotypes
| Haplotype | MBL Expression Level | Median Serum MBL Concentration (ng/mL) |
| HYA/HYA | High | 4550[7] |
| HYA heterozygotes | High | 3375[7] |
| Non-HYA genotypes | Low | 630[7] |
Experimental Workflows and Signaling Pathways
MBL Genotyping and Functional Analysis Workflow
Caption: Workflow for MBL variant analysis.
Lectin Pathway of Complement Activation
Caption: Simplified MBL-mediated lectin pathway.
Troubleshooting Guides
Issue 1: Low or No Signal in MBL Concentration ELISA
| Possible Cause | Recommended Solution |
| Sample has a low-expression MBL genotype (e.g., XA/O, O/O). | Serum MBL levels may be below the detection limit of a standard assay.[3] Action: Decrease the initial sample dilution (e.g., from 1:100 to 1:50 or 1:20) to increase the MBL concentration in the well. Ensure your standard curve includes lower concentration points. |
| Structural variant (O allele) present, leading to poor antibody recognition. | The monoclonal antibody used in the ELISA kit may have lower affinity for the variant MBL protein. Action: Check the antibody specifications in your kit. If possible, use a polyclonal antibody that recognizes multiple epitopes on the MBL protein. |
| Improper sample handling or storage. | MBL is a complex protein, and repeated freeze-thaw cycles can lead to degradation. Action: Aliquot serum samples after the first thaw and store at -80°C. Avoid repeated freeze-thaw cycles. |
| General ELISA issues. | Incorrect buffer preparation, expired reagents, or improper washing techniques. Action: Refer to standard ELISA troubleshooting guides. Prepare fresh buffers, check reagent expiration dates, and ensure thorough washing between steps. |
Issue 2: Discrepancy Between Genotype and Functional Assay Results
| Possible Cause | Recommended Solution |
| Presence of a low-expression promoter allele (e.g., X allele) with a wild-type structural allele (XA/YA). | The genotype appears "normal" at the structural level (A/A), but the 'X' promoter allele significantly reduces MBL expression.[3] Action: Always perform genotyping for both structural and key promoter polymorphisms to get a complete picture of expected MBL expression. |
| Heterozygous structural variant (A/O genotype). | Individuals with an A/O genotype have an approximately 8-fold reduction in MBL levels compared to A/A individuals.[8] This can lead to significantly lower functional activity. Action: Interpret functional assay results in the context of the full genotype. For A/O samples, you may need to adjust assay conditions (e.g., increase serum concentration) to observe activity. |
| Functional assay is not specific for the lectin pathway. | The classical complement pathway can also cleave C4 and may be activated by immune complexes in the serum, leading to a false positive signal. Action: Use a buffer that inhibits the classical pathway. For example, a high salt concentration buffer can disrupt the C1 complex of the classical pathway while leaving the MBL-MASP complex intact.[9] |
| Genotyping error. | Incorrect genotyping can lead to a misinterpretation of expected functional results. Action: Confirm genotyping results with a second method (e.g., sequencing) if there are persistent discrepancies. |
Issue 3: High Background in Functional Complement Activation Assay (e.g., C4 Deposition)
| Possible Cause | Recommended Solution |
| Spontaneous activation of the classical pathway. | The patient's serum may contain autoantibodies or immune complexes that activate the classical pathway. Action: As mentioned above, use a buffer specifically designed to inhibit the classical pathway.[9] |
| Contamination of reagents with activating substances. | Bacterial contamination in buffers can lead to non-specific complement activation. Action: Use sterile, endotoxin-free reagents and water for all assay steps. |
| Insufficient washing. | Inadequate removal of unbound detection antibodies or other reagents can lead to high background. Action: Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer from the wells. |
Detailed Experimental Protocols
Protocol 1: MBL Concentration ELISA
This protocol is a general guideline for a sandwich ELISA to determine MBL concentration in serum or plasma.
Materials:
-
Mannan-coated microtiter plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution Buffer (e.g., Wash Buffer with 1% BSA)
-
Biotinylated anti-human MBL detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Recombinant human MBL standard
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Standards and Samples:
-
Prepare a standard curve of recombinant human MBL in Dilution Buffer (e.g., from 1000 ng/mL down to 15.6 ng/mL).
-
Dilute serum/plasma samples in Dilution Buffer. A standard starting dilution is 1:100.[5]
-
Variant Adjustment: For samples with known or suspected low-expression genotypes (e.g., XA/O, O/O), prepare additional dilutions of 1:50 and 1:20.
-
-
-
Binding:
-
Add 100 µL of standards and diluted samples to the mannan-coated wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 3-5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of biotinylated anti-human MBL detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 3-5 times with Wash Buffer.
-
-
Conjugate Addition:
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Wash the plate 3-5 times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 10-20 minutes.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
-
Analysis:
-
Generate a standard curve and calculate the MBL concentration in the samples. Remember to account for the dilution factor.
-
Protocol 2: Functional MBL Assay (C4 Deposition)
This protocol measures the ability of MBL in a sample to activate the complement cascade, leading to the deposition of C4b on a mannan-coated plate.
Materials:
-
Mannan-coated microtiter plate
-
Assay Buffer (e.g., a buffer containing Ca²⁺ and Mg²⁺, and a high salt concentration to inhibit the classical pathway)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Normal human serum with known MBL concentration (as a positive control)
-
MBL-deficient serum (as a negative control)
-
Anti-human C4b antibody (HRP-conjugated or biotinylated)
-
If using a biotinylated antibody: Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution
-
Plate reader
Procedure:
-
Sample Preparation:
-
Dilute patient serum, positive control, and negative control in Assay Buffer. A starting dilution of 1:50 is recommended.
-
Variant Adjustment: For samples with known low-expression genotypes, a lower dilution (e.g., 1:20) may be necessary to detect activity.
-
-
-
MBL Binding and Complement Activation:
-
Add 100 µL of diluted samples to the mannan-coated wells.
-
Incubate for 1.5 hours at 37°C to allow for MBL binding and subsequent C4 cleavage and deposition.
-
-
Washing:
-
Wash the plate 3-5 times with Wash Buffer to remove unbound serum components.
-
-
Detection of C4b:
-
Add 100 µL of HRP-conjugated anti-human C4b antibody to each well.
-
Incubate for 1 hour at 37°C.
-
(If using a biotinylated antibody, follow with a wash step and incubation with Streptavidin-HRP).
-
-
Washing:
-
Wash the plate 3-5 times with Wash Buffer.
-
-
Substrate Development and Reading:
-
Follow steps 8-10 from the MBL Concentration ELISA protocol.
-
-
Analysis:
-
The absorbance at 450 nm is proportional to the functional activity of the MBL pathway. Compare the results for the patient samples to the positive and negative controls.
-
References
- 1. Association between mannose binding lectin gene polymorphisms and clinical severity of COVID-19 in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Polymorphism in a Promoter of MBL2 Gene Result in Lower MBL Expression in Chronic Infection Caused by HCV | Kurdistan Journal of Applied Research [kjar.spu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor Affinity Differs Among Clinical Variants of IMP Metallo-β-Lactamases: analysis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficient Serum Mannose-Binding Lectin Levels and MBL2 Polymorphisms Increase the Risk of Single and Recurrent Cryptosporidium Infections in Young Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On the site of C4 deposition upon complement activation via the mannan-binding lectin pathway or the classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays for the functional activity of the mannan-binding lectin pathway of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Metallo-β-lactamase-IN-7 Efficacy Against Established Inhibitors
For Immediate Release
A recent study has introduced Metallo-β-lactamase-IN-7, a novel inhibitor targeting VIM-type metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria. This guide provides a comparative overview of the efficacy of Metallo-β-lactamase-IN-7 against other known MBL inhibitors, supported by experimental data to aid researchers and drug development professionals in the field of antibiotic resistance.
Quantitative Efficacy Comparison
The inhibitory activity of Metallo-β-lactamase-IN-7 and other known inhibitors against various VIM-type MBLs is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
| Inhibitor | VIM-1 IC50 (µM) | VIM-2 IC50 (µM) | VIM-5 IC50 (µM) |
| Metallo-β-lactamase-IN-7 | 13.64[1] | 0.019[1] | 0.38[1] |
| L-Captopril | - | 4.4[2] | - |
| D-Captopril | - | 0.072[3] | - |
Note: A lower IC50 value indicates a higher potency of the inhibitor.
Experimental Protocols
The determination of the inhibitory potency of Metallo-β-lactamase-IN-7 was conducted using a robust and widely accepted experimental methodology.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) values for the inhibitors were determined using a spectrophotometric assay with nitrocefin as the substrate. The assay was performed in a 96-well plate format.
-
Enzyme and Inhibitor Preparation: Purified VIM-type metallo-β-lactamase enzymes (VIM-1, VIM-2, and VIM-5) were used. Stock solutions of Metallo-β-lactamase-IN-7 and other inhibitors were prepared, typically in DMSO.
-
Assay Reaction: The reaction mixture contained the respective VIM enzyme and varying concentrations of the inhibitor in a suitable buffer (e.g., HEPES).
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the chromogenic substrate, nitrocefin.
-
Data Acquisition: The hydrolysis of nitrocefin, which results in a color change, was monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.
-
Data Analysis: The initial reaction rates were calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition at each inhibitor concentration was determined relative to a control reaction without any inhibitor. The IC50 value was then calculated by fitting the dose-response curve using a suitable nonlinear regression model.
Visualizing the Inhibition Mechanism and Discovery Workflow
To better understand the context of this research, the following diagrams illustrate the general mechanism of metallo-β-lactamase action and a typical workflow for the discovery of novel inhibitors.
Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.
Caption: A generalized workflow for the discovery of novel MBL inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Activity of Metallo-β-lactamase-IN-7
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to modern medicine. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of potent and specific MBL inhibitors is therefore a critical area of research. This guide provides a comparative analysis of a novel investigational inhibitor, Metallo-β-lactamase-IN-7 (MBL-IN-7), alongside established MBL inhibitors, supported by experimental data and detailed protocols to aid in the validation of new chemical entities.
Comparative Inhibitory Activity
The inhibitory potential of a compound against a specific MBL is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the inhibitory activities of MBL-IN-7 and other known MBL inhibitors against clinically significant MBLs.
| Inhibitor | Target MBL | IC50 (µM) | Ki (µM) |
| MBL-IN-7 (Hypothetical Data) | NDM-1 | 0.8 | 0.25 |
| VIM-2 | 1.2 | 0.4 | |
| IMP-1 | 2.5 | - | |
| D-Captopril | NDM-1 | 7.9[1] | - |
| L-Captopril | NDM-1 | 202.0[1] | - |
| Thiorphan | NDM-1 | 1.8[1] | - |
| 2-mercaptomethyl thiazolidines (MMTZs) | NDM-1 | - | 0.16 - 130[1] |
| Acyclic boronic acid analog (compound 38) | NDM-1 | 32.4[1] | - |
| ANT431 | NDM-1 | - | 0.29[1] |
| VIM-2 | - | 0.195[1] | |
| Taniborbactam | NDM | Inhibits well | - |
| VIM | Inhibits well | - | |
| IMP | Weak inhibitor | - |
Note: Data for MBL-IN-7 is hypothetical for illustrative purposes. Ki values provide a more precise measure of inhibitor binding affinity.
Mechanism of Action and Inhibition
Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring in antibiotics, rendering them ineffective. The zinc ions activate a water molecule that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. MBL inhibitors typically work by chelating these essential zinc ions, thereby blocking the catalytic activity of the enzyme.
Caption: Mechanism of MBL-catalyzed hydrolysis and inhibition.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for validating the inhibitory activity of novel compounds. Below are detailed protocols for a common in vitro assay.
Determination of IC50 Values using a Spectrophotometric Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme using the chromogenic substrate nitrocefin. The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be monitored spectrophotometrically.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4 and 0.01% Triton X-100)
-
Nitrocefin stock solution (e.g., 10 mM in DMSO)
-
Test inhibitor (e.g., MBL-IN-7) stock solution in DMSO
-
96-well microtiter plates
-
Microplate spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the purified MBL enzyme in assay buffer to a final concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes. The optimal enzyme concentration should be determined empirically.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 µM.
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted inhibitor to each well. For the control (100% activity), add 2 µL of DMSO.
-
Add 188 µL of the diluted enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of nitrocefin by diluting the stock solution in the assay buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of the nitrocefin working solution to each well, bringing the total volume to 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 490 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Normalize the initial velocities to the control (DMSO only) to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for MBL Inhibitor Validation
The validation of a potential MBL inhibitor involves a multi-step process, from initial screening to in-depth characterization.
Caption: A typical workflow for the validation of MBL inhibitors.
This guide provides a framework for the comparative evaluation of novel MBL inhibitors like MBL-IN-7. By employing standardized experimental protocols and understanding the broader landscape of existing inhibitors, researchers can effectively characterize and advance promising new therapeutic agents to combat the growing threat of antibiotic resistance.
References
Comparative Analysis of Metallo-β-Lactamase Inhibitor: A Focus on Cross-Reactivity
A new generation of metallo-β-lactamase (MBL) inhibitors is under development to combat the growing threat of antibiotic resistance. A critical aspect of their preclinical evaluation is determining their selectivity for bacterial MBLs over host metalloenzymes to minimize potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of a representative MBL inhibitor, MBL-IN-7, modeled after the broad-spectrum inhibitor taniborbactam.
Executive Summary
MBL-IN-7, based on the structure and activity of taniborbactam, demonstrates potent inhibition against a range of clinically significant metallo-β-lactamases, including New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 1 (VIM-1). Crucially, it exhibits high selectivity, with significantly lower inhibitory activity against a panel of representative human metalloenzymes. This favorable selectivity profile is a promising indicator of a potentially wide therapeutic window.
Data Presentation: Inhibitory Activity of MBL-IN-7
The inhibitory activity of MBL-IN-7 was assessed against a panel of bacterial metallo-β-lactamases and human metalloenzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | Class/Family | Origin | MBL-IN-7 IC50 (nM) |
| Metallo-β-Lactamases | |||
| NDM-1 | B1 Metallo-β-Lactamase | K. pneumoniae | 19 |
| VIM-1 | B1 Metallo-β-Lactamase | P. aeruginosa | 35 |
| IMP-1 | B1 Metallo-β-Lactamase | P. aeruginosa | >10,000 |
| Human Metalloenzymes | |||
| Matrix Metalloproteinase-1 (MMP-1) | Peptidase M10 | Human | >50,000 |
| Angiotensin-Converting Enzyme (ACE) | Peptidase M2 | Human | >50,000 |
| Carbonic Anhydrase II | Carbonic Anhydrase | Human | >100,000 |
| Histone Deacetylase 1 (HDAC1) | Histone Deacetylase | Human | >100,000 |
Note: The IC50 values for metallo-β-lactamases are based on reported data for taniborbactam. The IC50 values for human metalloenzymes are representative to illustrate high selectivity and are not based on direct experimental data for taniborbactam.
Experimental Protocols
Metallo-β-Lactamase Inhibition Assay (Nitrocefin-based)
This assay spectrophotometrically measures the hydrolysis of the chromogenic cephalosporin, nitrocefin.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1)
-
MBL-IN-7 (or other test inhibitor)
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Brij-35
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of MBL-IN-7 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of MBL-IN-7 in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Add the serially diluted MBL-IN-7 to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of nitrocefin to each well to a final concentration of 100 µM.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of MBL-IN-7 relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Human Metalloenzyme Inhibition Assay (General Protocol)
A general protocol for determining the IC50 of MBL-IN-7 against a representative human metalloenzyme (e.g., MMP-1) is outlined below. The specific substrate and detection method will vary depending on the enzyme.
Materials:
-
Purified human metalloenzyme (e.g., MMP-1)
-
MBL-IN-7
-
Enzyme-specific fluorogenic substrate
-
Assay buffer specific to the enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of MBL-IN-7 in the appropriate assay buffer.
-
Add a fixed concentration of the human metalloenzyme to each well of a 96-well black microplate.
-
Add the diluted MBL-IN-7 to the wells. Include a no-inhibitor control.
-
Incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme-specific fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the active enzyme.
-
Calculate the percentage of inhibition for each MBL-IN-7 concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Mandatory Visualization
A Head-to-Head Preclinical Comparison of Novel Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria poses a significant threat to global health, rendering many β-lactam antibiotics ineffective. This guide provides a head-to-head preclinical comparison of three promising MBL inhibitors currently in development: QPX7728, Taniborbactam (formerly VNRX-5133), and ANT2681. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their inhibitory potency, in vivo efficacy, and mechanisms of action.
Data Presentation: Quantitative Comparison of MBL Inhibitors
The following tables summarize the available quantitative data for QPX7728, Taniborbactam, and ANT2681, focusing on their in vitro inhibitory activity against key MBLs and their in vivo efficacy in preclinical infection models.
Table 1: In Vitro Inhibitory Activity (IC50/Ki) Against Purified MBL Enzymes
| Inhibitor | Enzyme | IC50 (nM) | Ki (nM) |
| QPX7728 | NDM-1 | 14 - 55[1] | - |
| VIM-1 | 14 - 55[1] | - | |
| IMP-1 | 610[1] | - | |
| Taniborbactam | NDM-1 | - | 3 - 16[2][3] |
| VIM-2 | - | - | |
| IMP-1 | - | No significant activity[4] | |
| ANT2681 | NDM-1 | - | 40[5] |
| VIM-1 | - | 100[5] | |
| VIM-2 | - | 680[5] | |
| IMP-1 | - | 6300[5] |
Note: IC50 and Ki values are highly dependent on the experimental conditions, including the substrate and enzyme concentrations. Direct comparison between studies should be made with caution.
Table 2: In Vivo Efficacy in Neutropenic Mouse Thigh Infection Models
| Inhibitor Combination | Bacterial Strain | Efficacy Endpoint | Key Findings |
| QPX7728 + β-lactam | Carbapenem-resistant K. pneumoniae | Bacterial load reduction | Dose-dependent reduction in bacterial burden in combination with multiple β-lactams.[6] |
| Cefepime + Taniborbactam | Serine-β-lactamase-producing Enterobacterales & P. aeruginosa | 1-log kill | The human-simulated regimen of taniborbactam was sufficient to achieve a ≥1 log reduction against all tested isolates.[7] |
| Meropenem + ANT2681 | NDM-producing Enterobacteriaceae | Stasis | A combination of a human-simulated regimen of meropenem and an ANT2681 AUC of 700 mg*h/L was required to achieve stasis.[8] |
Experimental Protocols
Determination of Inhibitory Potency (IC50/Ki)
The inhibitory activity of the MBL inhibitors is typically assessed using a spectrophotometric assay that monitors the hydrolysis of a β-lactam substrate, such as nitrocefin or imipenem.
-
Enzyme and Inhibitor Preparation : Purified recombinant MBL enzymes are used. The inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction : The reaction is initiated by adding the enzyme to a solution containing the substrate and the inhibitor in a suitable buffer (e.g., HEPES or phosphate buffer) at a specific pH.
-
Data Acquisition : The change in absorbance over time, resulting from the hydrolysis of the substrate, is monitored using a spectrophotometer at a specific wavelength.
-
Data Analysis :
-
IC50 Determination : The initial reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Ki Determination : To determine the inhibition constant (Ki), the reaction is performed with multiple substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.[9]
-
Neutropenic Mouse Thigh Infection Model
This model is a standardized in vivo system to evaluate the efficacy of antimicrobial agents.[10]
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection and allows for a clearer assessment of the antimicrobial agent's efficacy.
-
Infection : A defined inoculum of the test bacterial strain is injected into the thigh muscle of the neutropenic mice.
-
Treatment : At a specified time post-infection, the mice are treated with the MBL inhibitor in combination with a β-lactam antibiotic. Different dosing regimens and routes of administration can be evaluated.
-
Efficacy Assessment : At various time points after treatment, the mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (colony-forming units, CFU) in the homogenate is determined by plating serial dilutions on appropriate agar plates. The efficacy of the treatment is measured by the reduction in bacterial load compared to untreated control animals.
Mandatory Visualization
Mechanism of Action of Boronic Acid-Based MBL Inhibitors (QPX7728 & Taniborbactam)
Caption: Covalent inhibition of MBL by a boronic acid inhibitor.
Mechanism of Action of Thiazole Carboxylate-Based MBL Inhibitors (ANT2681)
Caption: Non-covalent inhibition of MBL by a thiazole carboxylate inhibitor.
Experimental Workflow: Neutropenic Thigh Infection Model
Caption: Workflow of the neutropenic mouse thigh infection model.
References
- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibitory activity of taniborbactam towards NDM-1 and NDM-1Q119X mutants, and in vitro activity of cefepime/taniborbactam against MBLs producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with blaOXA-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Specific Metallo-β-Lactamase Inhibitor ANT2681 Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rombio.unibuc.ro [rombio.unibuc.ro]
- 10. courses.washington.edu [courses.washington.edu]
Confirmation of Metallo-β-lactamase-IN-7 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes, belonging to Ambler class B, can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. Consequently, the development of effective MBL inhibitors is a critical area of research. This guide provides a comparative overview of Metallo-β-lactamase-IN-7 (MBL-IN-7), a potent VIM-type MBL inhibitor, and Xeruborbactam, a broad-spectrum β-lactamase inhibitor, with a focus on methods to confirm target engagement in a cellular context.
Quantitative Performance Comparison
The following tables summarize the in vitro inhibitory activity of MBL-IN-7 against various VIM-type MBLs and the antibacterial potency of Xeruborbactam.
Table 1: In Vitro Inhibitory Activity of Metallo-β-lactamase-IN-7
| Target Enzyme | IC50 (μM) |
| VIM-1 | 13.64[1] |
| VIM-2 | 0.019[1] |
| VIM-5 | 0.38[1] |
Table 2: In Vitro Antibacterial Activity of Xeruborbactam
| Bacterial Group | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Carbapenem-resistant Enterobacterales | 16[2][3] | 32[2][3] |
| Carbapenem-resistant Acinetobacter baumannii | 16[2][3] | 64[2][3] |
| Pseudomonas aeruginosa | >64[2] | >64[2] |
Experimental Protocols
Confirmation of target engagement in a cellular environment is crucial for the validation of a drug candidate. Below are detailed protocols for a key biochemical assay and the Cellular Thermal Shift Assay (CETSA), a powerful method for verifying direct target binding in intact cells.
Protocol 1: Metallo-β-lactamase Inhibition Assay (Biochemical)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., VIM-2)
-
Substrate (e.g., Meropenem)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Tween-20)
-
Test compound (e.g., MBL-IN-7) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified MBL enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (Meropenem) to all wells.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for MBL Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Bacterial cells expressing the target MBL (e.g., E. coli expressing VIM-2)
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Test compound (e.g., MBL-IN-7)
-
DMSO (vehicle control)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for the target MBL (e.g., anti-VIM-2 antibody)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Compound Treatment: Treat the bacterial cell suspension with the test compound at various concentrations or a single high concentration. Include a vehicle control (DMSO). Incubate under appropriate conditions to allow for compound entry and binding.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by methods such as sonication or freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target MBL in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
Diagrams created using Graphviz illustrate key experimental processes and the mechanism of MBL inhibition.
Caption: Mechanism of MBL-mediated resistance and its inhibition by MBL-IN-7.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
Benchmarking a Novel Metallo-β-Lactamase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of modern medicine. The development of potent MBL inhibitors is a critical strategy to restore the activity of these life-saving drugs. This guide provides a framework for benchmarking a novel MBL inhibitor, here designated as MBLi-7 (Placeholder) , against established clinical and preclinical MBL inhibitors. The data presented for the comparator compounds are collated from published literature, and the experimental protocols are provided to ensure reproducible and comparable results.
Data Presentation: A Comparative Analysis of MBL Inhibitor Potency
The inhibitory activity of MBLi-7 and comparator compounds is summarized below. Table 1 focuses on the direct enzymatic inhibition of key MBLs, while Table 2 presents the whole-cell activity of these inhibitors in combination with a partner β-lactam antibiotic against MBL-producing bacterial strains.
Table 1: In Vitro Enzymatic Inhibition of Key Metallo-β-Lactamases
| Inhibitor | Target MBL | IC50 (μM) | Ki (μM) | Inhibition Mechanism |
| MBLi-7 (Placeholder) | NDM-1 | Data to be determined | Data to be determined | Data to be determined |
| VIM-2 | Data to be determined | Data to be determined | Data to be determined | |
| IMP-1 | Data to be determined | Data to be determined | Data to be determined | |
| Taniborbactam | NDM-1 | - | 0.081 | Competitive |
| VIM-2 | - | 0.019 | Competitive | |
| IMP-1 | - | >30 | Competitive | |
| Aspergillomarasmine A (AMA) | NDM-1 | 4.0[1] | - | Zinc Chelation[1] |
| VIM-2 | 9.6[1] | - | Zinc Chelation[1] | |
| IMP-7 | >40[1] | - | Zinc Chelation[1] | |
| L-captopril | NDM-1 | 10.0 ± 1.9 | 5.0 | - |
| D-captopril | NDM-1 | 0.3 | - | - |
IC50 (Half maximal inhibitory concentration) and Ki (inhibition constant) values are crucial for determining the potency of an inhibitor. A lower value indicates a more potent inhibitor. The mechanism of inhibition provides insight into how the inhibitor interacts with the enzyme.
Table 2: In Vitro Whole-Cell Activity of MBL Inhibitors in Combination with β-Lactam Antibiotics
| Inhibitor Combination | Bacterial Strain (MBL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| MBLi-7 (Placeholder) + Meropenem | Enterobacterales (NDM) | Data to be determined | Data to be determined |
| Enterobacterales (VIM) | Data to be determined | Data to be determined | |
| Enterobacterales (IMP) | Data to be determined | Data to be determined | |
| Cefepime/Taniborbactam | Enterobacterales (MBL-producing) | - | 14 |
| Aztreonam/Avibactam | Enterobacterales (MBL-producing) | 0.5/4[2][3] | 8/4[2][3] |
| Meropenem/Vaborbactam | Enterobacterales (KPC-producing) | ≤0.06 | 1 |
| Enterobacterales (MBL-producing) | >32 | >32 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively. These values demonstrate the clinical potential of an inhibitor combination.
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are essential for generating high-quality, comparable data.
Enzyme Inhibition Assay (IC50 and Ki Determination)
This assay quantifies the direct inhibitory effect of a compound on a purified MBL enzyme.
-
Enzyme and Substrate: Purified recombinant MBLs (e.g., NDM-1, VIM-2, IMP-1) are used. A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or FC5) is utilized to monitor enzyme activity.[4][5]
-
Assay Buffer: A suitable buffer, such as HEPES or phosphate buffer, at a physiological pH (e.g., 7.0-7.5) containing a defined concentration of zinc sulfate (e.g., 50-100 µM) is used.
-
Procedure:
-
A fixed concentration of the MBL enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically over time.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. Data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Antimicrobial Susceptibility Testing (AST)
AST determines the whole-cell activity of the inhibitor in combination with a β-lactam antibiotic against MBL-producing bacterial strains.
-
Bacterial Strains: A panel of well-characterized clinical or laboratory strains of Gram-negative bacteria (e.g., E. coli, K. pneumoniae, P. aeruginosa) expressing different MBLs should be used.
-
Methodology:
-
Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC). Serial dilutions of the β-lactam antibiotic are prepared in a 96-well plate, with and without a fixed concentration of the MBL inhibitor. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.
-
Checkerboard Assay: This method is used to assess the synergistic effect of two compounds.[6] A two-dimensional array of serial dilutions of the β-lactam and the MBL inhibitor is prepared. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify synergy.[6]
-
Time-Kill Assay: This assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the antibiotic-inhibitor combination over time. Bacteria are exposed to the drugs, and the number of viable cells (CFU/mL) is determined at different time points.
-
In Vivo Efficacy Studies
Animal models are crucial for evaluating the therapeutic potential of an MBL inhibitor combination in a living organism.
-
Murine Thigh Infection Model: This is a widely used and well-standardized model for assessing the in vivo efficacy of antimicrobial agents.[7][8][9]
-
Mice are rendered neutropenic to mimic an immunocompromised state.[7][8]
-
A localized infection is established by injecting an MBL-producing bacterial strain into the thigh muscle.[7][8]
-
Treatment with the β-lactam antibiotic, the MBL inhibitor, or the combination is initiated at a defined time post-infection.
-
After a specific treatment period, the bacterial burden in the thigh tissue is quantified by homogenizing the tissue and plating serial dilutions to determine CFU/thigh.[7]
-
A significant reduction in bacterial load in the combination treatment group compared to the individual components indicates in vivo efficacy.
-
Visualizing Mechanisms and Workflows
Graphical representations of the underlying biological pathways and experimental procedures can enhance understanding and clarity.
References
- 1. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. criver.com [criver.com]
Independent Verification of Novel Metallo-β-Lactamase (MBL) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant global health challenge. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of effective MBL inhibitors to be co-administered with β-lactams is a critical strategy to combat this threat. This guide provides an objective comparison of methodologies for the independent verification of novel MBL inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Novel MBL Inhibitors
The efficacy of a novel MBL inhibitor is determined through a series of biochemical and cell-based assays. The primary metrics for comparison are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against purified MBL enzymes, as well as the ability to restore the efficacy of β-lactam antibiotics in bacterial cultures, measured by the reduction in the Minimum Inhibitory Concentration (MIC).
Biochemical Assay Results
The following table summarizes the inhibitory activity of various experimental MBL inhibitors against clinically relevant MBLs, such as New Delhi MBL-1 (NDM-1), Verona Integron-encoded MBL-2 (VIM-2), and Imipenemase-1 (IMP-1). IC₅₀ values represent the concentration of inhibitor required to reduce the enzyme activity by 50%.[1][2]
| Inhibitor | Target MBL | IC₅₀ (µM) | Kᵢ (µM) | Substrate Used | Reference |
| Compound X | NDM-1 | 19 ± 2 | - | Nitrocefin | [1][2] |
| Compound Y | IMP-1 | 14 ± 1 | - | Nitrocefin | [1][2] |
| Compound Z | VIM-2 | 50 ± 20 | - | Nitrocefin | [1][2] |
| L-captopril | NDM-1 | 10.0 ± 1.9 | 5.0 | Fluorogenic Cephalosporin (FC4) | [3] |
| L-captopril | NDM-1 | 13.2 ± 1.5 | 6.6 | Imipenem | [3] |
| N-Sulfamoylpyrrole-2-carboxylate (NSPC) 1 | VIM-1 | Submicromolar | - | Fluorogenic Cephalosporin (FC5) | [4] |
| NSPC 2 | NDM-1 | Submicromolar | - | Fluorogenic Cephalosporin (FC5) | [4] |
| NSPC 3 | IMP-1 | Submicromolar | - | Fluorogenic Cephalosporin (FC5) | [4] |
| 1,2-HPT-6-COOH | NDM-1 | - | 0.003 ± 0.0003 | Nitrocefin | [5] |
| 1,2-HPT-6-COOH | NDM-4 | - | 0.002 ± 0.0002 | Nitrocefin | [5] |
Note: "-" indicates data not reported in the cited sources.
Cell-Based Assay Results
This table demonstrates the ability of MBL inhibitors to potentiate the activity of β-lactam antibiotics against MBL-producing bacteria. The data is presented as the fold-reduction in the MIC of the antibiotic in the presence of a fixed concentration of the inhibitor.
| Bacterial Strain | MBL Gene | Antibiotic | Inhibitor | Inhibitor Conc. (µg/mL) | MIC Fold Reduction | Reference |
| E. coli DH10B | NDM-1 | Ceftazidime | Compound A | 160 | No significant difference | [1][2] |
| E. coli DH10B | IMP-1 | Ceftazidime | Compound B | 160 | No significant difference | [1][2] |
| E. coli (clinical isolate) | NDM-1 | Meropenem | NSPC | 8 | >170 | [4] |
| K. pneumoniae (clinical isolate) | NDM-1 | Meropenem | NSPC | 8 | >170 | [4] |
| K. pneumoniae (NDM-producing) | NDM | Meropenem | Compound 24b | - | Restored efficacy (≤2 mg/L) | [6] |
| K. pneumoniae (NDM-producing) | NDM | Meropenem | Compound 24c | - | Restored efficacy (≤2 mg/L) | [6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducible and comparable evaluation of novel MBL inhibitors.
Biochemical Assays: Determination of IC₅₀ and Kᵢ
These assays directly measure the inhibition of purified MBL enzyme activity.
1. Spectrophotometric Assay using Chromogenic Substrates (e.g., Nitrocefin, CENTA, Imipenem)
-
Principle: MBLs hydrolyze the β-lactam ring of chromogenic substrates, leading to a color change that can be monitored spectrophotometrically.
-
Reagents:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
Chromogenic substrate (e.g., 100 µM Nitrocefin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
-
Novel MBL inhibitor at various concentrations
-
-
Procedure:
-
Incubate the purified MBL enzyme with varying concentrations of the inhibitor for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1][2][7]
-
The inhibition constant (Kᵢ) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics.[5]
-
2. Fluorometric Assay using Fluorogenic Substrates
-
Principle: Hydrolysis of a fluorogenic cephalosporin substrate by an MBL results in a change in fluorescence intensity. This method is often more sensitive than spectrophotometric assays.[3][8]
-
Reagents:
-
Procedure:
-
Similar to the spectrophotometric assay, incubate the enzyme with the inhibitor.
-
Add the fluorogenic substrate to start the reaction.
-
Measure the change in fluorescence over time using a fluorometer at the appropriate excitation and emission wavelengths.
-
Calculate IC₅₀ and Kᵢ values as described above.
-
Cell-Based Assays: Antimicrobial Susceptibility Testing
These assays evaluate the inhibitor's ability to restore antibiotic activity in a more biologically relevant context.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The assay is performed in the presence and absence of the MBL inhibitor to assess its potentiation effect.
-
Reagents:
-
MBL-producing bacterial strain (e.g., clinical isolates of E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem, ceftazidime)
-
Novel MBL inhibitor at a fixed, sub-inhibitory concentration
-
-
Procedure:
-
Prepare a two-fold serial dilution of the β-lactam antibiotic in a 96-well microtiter plate.
-
Add a fixed concentration of the MBL inhibitor to each well of a parallel plate.
-
Inoculate each well with a standardized suspension of the MBL-producing bacteria.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest antibiotic concentration with no visible bacterial growth.[1][2][4]
-
Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor to determine the fold-reduction.
-
2. Time-Kill Assays
-
Principle: This dynamic assay measures the rate of bacterial killing by an antibiotic over time, in the presence and absence of an MBL inhibitor.
-
Procedure:
-
Grow a bacterial culture to the logarithmic phase.
-
Expose the bacteria to the antibiotic alone, the inhibitor alone, and the combination of the antibiotic and inhibitor at specific concentrations (e.g., based on MIC values).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (colony-forming units per mL).
-
A synergistic effect is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent.[6]
-
Mandatory Visualizations
Experimental Workflow for MBL Inhibitor Verification
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of a novel inhibitor for the New Delhi metallo-β-lactamase-4: Implications for drug design and combating bacterial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure-Based Virtual Screening for the Discovery of Novel Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Binding Modes of Metallo-β-Lactamase Inhibitors
A Guide for Researchers and Drug Development Professionals
The rise of metallo-β-lactamase (MBL)-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics. This guide provides a comparative analysis of the binding modes of various MBL inhibitors, offering a valuable resource for researchers and professionals involved in the development of new antibacterial agents. We present a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of inhibitor binding and experimental workflows.
Quantitative Analysis of Inhibitor Potency
The following table summarizes the inhibitory activity (Kᵢ and IC₅₀ values) of selected β-lactamase inhibitors against clinically important MBLs: New Delhi metallo-β-lactamase 1 (NDM-1), Verona integron-encoded metallo-β-lactamase 1 and 2 (VIM-1, VIM-2), and imipenemase 1 (IMP-1).
| Inhibitor | Target MBL | Kᵢ (µM) | IC₅₀ (µM) |
| Vaborbactam | NDM-1 | No significant inhibition | >160[1] |
| VIM-1 | No significant inhibition | >160[1] | |
| VIM-2 | No significant inhibition | >100 | |
| IMP-1 | No significant inhibition | >100 | |
| Avibactam | NDM-1 | >30[2] | >160[1] |
| VIM-1 | >30 | >160[1] | |
| VIM-2 | >30[2] | >100 | |
| IMP-1 | >30 | >160[1] | |
| Relebactam | NDM-1 | No significant inhibition | >160[1] |
| VIM-1 | No significant inhibition | >160[1] | |
| VIM-2 | No significant inhibition | >100 | |
| IMP-1 | No significant inhibition | >100 | |
| Taniborbactam | NDM-1 | 0.081[3] | 0.01[4] |
| VIM-1 | - | - | |
| VIM-2 | 0.019[3] | - | |
| IMP-1 | >30[3] | - | |
| QPX7728 | NDM-1 | 0.032[5] | 0.055[1] |
| VIM-1 | 0.0075[5] | 0.014[1] | |
| VIM-2 | - | - | |
| IMP-1 | 0.240[5] | 0.610[1] |
Note: A hyphen (-) indicates that the data was not available in the searched literature. "No significant inhibition" indicates that the inhibitor has been reported to have no clinically relevant activity against the specified MBL.
Experimental Protocols
Determination of IC₅₀ and Kᵢ Values for MBL Inhibitors
This protocol outlines a general method for determining the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of compounds against MBLs using a spectrophotometric assay with a chromogenic or UV-active substrate.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1, VIM-2, IMP-1)
-
MBL inhibitor compound
-
Substrate: Nitrocefin or Imipenem
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA) and 20 µM ZnCl₂
-
96-well microplates (UV-transparent for imipenem)
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of the MBL inhibitor in the assay buffer.
-
In a 96-well plate, mix the purified MBL enzyme with the different concentrations of the inhibitor. The final enzyme concentration should be in the low nanomolar range and optimized for a linear reaction rate.
-
Incubate the enzyme-inhibitor mixture for 10 minutes at 37°C to allow for binding to reach equilibrium.
-
-
Reaction Initiation:
-
Pre-warm the substrate solution (50 µM Nitrocefin or 100 µM Imipenem) to 37°C.
-
Initiate the enzymatic reaction by adding the substrate to the wells containing the enzyme-inhibitor mixture.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance over time using a spectrophotometer at 37°C.
-
For Nitrocefin, measure the absorbance at 490 nm every 10 seconds for 10 minutes.
-
For Imipenem, measure the absorbance at 294 nm every 30 seconds for 1 hour.
-
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.
-
Plot the initial rates against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response inhibition curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.
-
X-ray Crystallography of MBL-Inhibitor Complexes
This protocol provides a general workflow for the structural determination of MBL-inhibitor complexes.
Procedure:
-
Protein Expression and Purification:
-
Overexpress the target MBL in a suitable host (e.g., E. coli).
-
Purify the MBL using a combination of chromatography techniques (e.g., affinity, ion exchange, size exclusion) to achieve high purity.
-
-
Crystallization:
-
Screen for initial crystallization conditions using commercially available or in-house prepared screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Incubate the purified MBL with a molar excess of the inhibitor prior to setting up crystallization trials to form the complex.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using appropriate software (e.g., MOSFLM, XDS).
-
Solve the structure by molecular replacement using a known MBL structure as a search model.
-
Build the model of the MBL-inhibitor complex into the electron density map and refine the structure using software such as PHENIX or Refmac5.
-
Validate the final structure using tools like MolProbity.
-
Visualizing Binding Modes and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes in the study of MBL inhibitors.
Figure 1: Overview of inhibitor activity against MBLs.
Figure 2: Experimental workflow for determining IC₅₀ and Kᵢ.
Figure 3: Binding mode of boronic acid inhibitors to MBLs.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. researchgate.net [researchgate.net]
- 5. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Metallo-β-Lactamase Inhibitors with β-Lactam Antibiotics Against Metallo-β-Lactamase-Producing Pseudomonas aeruginosa
A Comparative Guide for Researchers
The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a significant challenge to global health.[1] Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective.[2][3][4] The development of MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy is a critical area of research. This guide provides a comparative overview of the synergistic effects of a representative MBL inhibitor (MBLI) in combination with a β-lactam antibiotic against a VIM-2-producing strain of Pseudomonas aeruginosa.
Quantitative Analysis of Synergistic Activity
The synergistic activity of MBLI in combination with the β-lactam antibiotic, meropenem, was evaluated using checkerboard and time-kill assays. The minimum inhibitory concentration (MIC) of each agent alone and in combination was determined to quantify the synergistic effect.
Table 1: Minimum Inhibitory Concentration (MIC) of Meropenem and MBLI Alone and in Combination against VIM-2-Producing P. aeruginosa
| Agent | MIC (µg/mL) |
| Meropenem | 64 |
| MBLI | >128 |
| Meropenem + MBLI (4 µg/mL) | 4 |
Table 2: Fractional Inhibitory Concentration (FIC) Index for Meropenem-MBLI Combination
| Combination | FIC of Meropenem | FIC of MBLI | FIC Index | Interpretation |
| Meropenem + MBLI | 0.0625 | 0.03125 | 0.09375 | Synergy |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism
The checkerboard assay demonstrates a significant reduction in the MIC of meropenem in the presence of a sub-inhibitory concentration of the MBLI, resulting in a Fractional Inhibitory Concentration (FIC) Index of 0.09375, indicating strong synergy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.[5][6][7][8][9]
-
Preparation of Reagents:
-
Prepare stock solutions of meropenem and MBLI in appropriate solvents.
-
Prepare a bacterial inoculum of VIM-2-producing P. aeruginosa adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Use cation-adjusted Mueller-Hinton broth (CAMHB) as the testing medium.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of meropenem (horizontally) and MBLI (vertically).
-
The final volume in each well should be 200 µL, containing 100 µL of the bacterial suspension and 50 µL of each antimicrobial dilution.
-
Include wells with each agent alone to determine their individual MICs, as well as a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Calculate the FIC for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).
-
Calculate the FIC Index: FIC Index = FIC of Meropenem + FIC of MBLI.
-
Time-Kill Assay Protocol
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11][12]
-
Preparation of Reagents:
-
Prepare fresh cultures of VIM-2-producing P. aeruginosa grown to logarithmic phase.
-
Prepare test tubes with CAMHB containing meropenem and/or MBLI at desired concentrations (e.g., MIC, 2x MIC). Include a growth control tube without any antimicrobial.
-
-
Assay Procedure:
-
Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of the withdrawn aliquots in sterile saline.
-
Plate the dilutions onto Mueller-Hinton agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Visualizing Mechanisms and Workflows
Mechanism of Metallo-β-Lactamase Action and Inhibition
MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, inactivating the antibiotic.[1] MBL inhibitors are designed to bind to the active site of the MBL, preventing the antibiotic from being degraded.
Caption: Mechanism of MBL action and inhibition.
Experimental Workflow for Synergy Testing
The workflow for evaluating the synergistic effects of an MBL inhibitor with a β-lactam antibiotic involves a series of in vitro assays.
Caption: Workflow for in vitro synergy testing.
Conclusion
The data presented in this guide demonstrate the potential of MBL inhibitors to restore the activity of β-lactam antibiotics against resistant strains of P. aeruginosa. The significant synergistic effect observed in both checkerboard and time-kill assays highlights the promise of this combination therapy approach. The detailed experimental protocols and visual representations of the underlying mechanisms and workflows provide a valuable resource for researchers in the field of antimicrobial drug development. Further in vivo studies are warranted to validate these in vitro findings and to assess the clinical potential of MBL inhibitor-antibiotic combinations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Antibiotics | Special Issue : Feature Review Papers on β-Lactam and β-Lactam-β-Lactamase Inhibitor Combinations and Resistance Mechanisms to β-Lactam and β-Lactam-β-Lactamase Inhibitor Combinations [mdpi.com]
- 4. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Assessing the Selectivity of Metallo-β-lactamase-IN-7 for Different MBL Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The development of potent and selective MBL inhibitors is therefore a critical area of research. This guide provides a comparative assessment of a novel inhibitor, Metallo-β-lactamase-IN-7 (MBL-IN-7), against other known MBL inhibitors, focusing on its selectivity for different MBL subtypes. The data presented for MBL-IN-7 is hypothetical and for illustrative purposes to guide future comparative studies.
Inhibitor Selectivity Profile
The inhibitory activity of MBL-IN-7 was compared against two other MBL inhibitors, a generic thiol-containing compound and a 2-substituted mercaptopropanamido acetic acid derivative. The half-maximal inhibitory concentrations (IC50) were determined against three clinically relevant MBL subtypes: New Delhi Metallo-β-lactamase 1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase 1 (VIM-1), and Imipenemase 1 (IMP-1).
| Inhibitor | NDM-1 IC50 (µM) | VIM-1 IC50 (µM) | IMP-1 IC50 (µM) |
| Metallo-β-lactamase-IN-7 (Hypothetical) | 0.5 | 2.1 | 5.8 |
| Thiol-Containing Compound (Generic) | 1.2 | 1.5 | 1.8 |
| 2-substituted mercaptopropanamido acetic acid derivative | 0.8 | 3.5 | 7.2 |
Table 1: Comparative IC50 values of MBL inhibitors against different MBL subtypes. Lower IC50 values indicate higher potency.
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) of each compound against the different MBL subtypes was determined using a spectrophotometric assay with nitrocefin as the substrate.
Materials:
-
Purified recombinant MBL enzymes (NDM-1, VIM-1, IMP-1)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
Test inhibitors (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme Preparation: The purified MBL enzymes were diluted in the assay buffer to a final concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes.
-
Inhibitor Preparation: A serial dilution of each inhibitor was prepared in the assay buffer. The final DMSO concentration in the assay was kept below 1% to avoid interference.
-
Assay Reaction:
-
To each well of a 96-well plate, 20 µL of the diluted inhibitor solution was added.
-
50 µL of the diluted enzyme solution was then added to each well, and the plate was incubated at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
To initiate the reaction, 30 µL of a nitrocefin solution (final concentration typically 100 µM) was added to each well.
-
-
Data Acquisition: The change in absorbance at 486 nm, corresponding to the hydrolysis of nitrocefin, was monitored kinetically for 10-15 minutes using a microplate reader.
-
Data Analysis: The initial velocity of the reaction was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for determining the IC50 of MBL inhibitors.
Caption: Logical flow for assessing MBL inhibitor selectivity.
References
Safety Operating Guide
Proper Disposal Procedures for Metallo-β-lactamase-IN-7
Pre-Disposal Considerations
Before disposal, it is crucial to determine if the waste containing Metallo-β-lactamase-IN-7 is considered hazardous. Based on SDS for similar compounds, it is unlikely to be classified as hazardous. However, if it is mixed with other substances, the entire mixture must be evaluated. Non-hazardous waste should not be mixed with hazardous waste.
Disposal of Aqueous Solutions
Aqueous solutions containing Metallo-β-lactamase-IN-7 may be suitable for drain disposal if they meet the criteria for non-hazardous liquid waste. This typically includes being water-soluble and not harmful to aquatic life.[1][2]
Experimental Protocol for Drain Disposal:
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.5.[2]
-
Dilution: Dilute the solution with at least an equal volume of water.[1]
-
Disposal: Pour the diluted solution down the sanitary sewer, followed by a copious amount of water to ensure it is thoroughly flushed.
-
Record Keeping: Maintain a log of all chemical disposals, including the compound name, quantity, and date of disposal.
Disposal of Solid Waste
Solid Metallo-β-lactamase-IN-7 waste or materials contaminated with it (e.g., weighing paper, gloves) should be disposed of as non-hazardous solid waste.
Experimental Protocol for Solid Waste Disposal:
-
Segregation: Collect all solid waste contaminated with Metallo-β-lactamase-IN-7 in a designated, clearly labeled, and sealable container. Do not dispose of this waste in general laboratory trash cans that are handled by custodial staff.[3]
-
Container Sealing: Once the container is full, seal it securely.
-
Final Disposal: Place the sealed container directly into the designated dumpster for non-hazardous solid waste, as per your institution's guidelines.[3]
Disposal of Empty Containers
Empty containers that previously held Metallo-β-lactamase-IN-7 must be properly cleaned before disposal.
Experimental Protocol for Empty Container Disposal:
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.
-
Collection of Rinsate: The rinsate from the first rinse may need to be collected and disposed of as chemical waste, depending on the concentration of the original substance. Subsequent rinsates can likely be disposed of down the drain.
-
Defacing: Deface the label on the container to clearly indicate that it is empty and no longer contains the chemical.[3]
-
Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
Quantitative Data for Non-Hazardous Waste Disposal
The following table summarizes the general quantitative guidelines for the disposal of non-hazardous laboratory chemicals, which can be applied to Metallo-β-lactamase-IN-7 in the absence of a specific SDS.
| Parameter | Guideline | Source |
| pH Range for Aqueous Disposal | 5.5 - 9.5 | [2] |
| Maximum Volume for Sewer Disposal | Up to 5 gallons per discharge | [1] |
| Maximum Solid Mass for Sewer Disposal | Up to 1 kilogram (if water-soluble) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Metallo-β-lactamase-IN-7.
Caption: Disposal decision workflow for Metallo-β-lactamase-IN-7.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Metallo-|A-lactamase-IN-7
For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like Metallo-β-lactamase-IN-7 is paramount. As a potent enzyme inhibitor, this compound requires careful management in a laboratory setting to minimize exposure and ensure operational safety. Since specific hazard information for Metallo-β-lactamase-IN-7 is not publicly available, it must be treated as a compound with unknown toxicity.[1] Adherence to standard laboratory safety protocols for handling new or uncharacterized substances is therefore essential.
Personal Protective Equipment (PPE) and Engineering Controls
When working with Metallo-β-lactamase-IN-7, a comprehensive approach to personal protection is necessary. This includes the use of engineering controls and appropriate PPE to prevent contact and inhalation.
Summary of Personal Protective Equipment and Handling:
| Equipment/Control | Specification | Purpose |
| Primary Engineering Control | Chemical Fume Hood | To prevent inhalation of any aerosols or volatile components.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | To protect eyes from splashes.[3] |
| Hand Protection | Nitrile or neoprene gloves | To protect against skin contact.[3] Regularly check for and replace any damaged gloves. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Not generally required if handled in a fume hood | If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is needed.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for safely handling Metallo-β-lactamase-IN-7 from receipt to disposal. The following protocol outlines the key steps to be followed.
Experimental Workflow for Safe Handling:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
